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  • Product: Rhoduline Acid
  • CAS: 87-03-6

Core Science & Biosynthesis

Foundational

Rhoduline Acid (CAS 87-03-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction Rhoduline Acid, with the CAS number 87-03-6, is chemically known as 7,7'-iminobis(4-hydroxynaphthalene-2-sulfonic acid).[1] It is also commonly...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhoduline Acid, with the CAS number 87-03-6, is chemically known as 7,7'-iminobis(4-hydroxynaphthalene-2-sulfonic acid).[1] It is also commonly referred to as Di-J acid or J Acid Imide.[2] Primarily, Rhoduline Acid is recognized as a significant intermediate in the synthesis of various azo dyes.[2][3] While its application in the dye industry is well-established, some commercial suppliers also suggest potential, though currently unsubstantiated, anti-inflammatory, antioxidant, and anti-tumor properties.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of Rhoduline Acid, a detailed synthesis protocol, and relevant experimental methodologies that could be employed to investigate its purported biological activities.

Core Properties of Rhoduline Acid

A summary of the key physicochemical properties of Rhoduline Acid is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 87-03-6
Systematic Name 7,7'-iminobis(4-hydroxynaphthalene-2-sulfonic acid)
Molecular Formula C₂₀H₁₅NO₈S₂
Molecular Weight 461.46 g/mol
Appearance Grey-yellow paste or powder
Density 1.734 g/cm³
Solubility Soluble in water and dilute alkaline solutions.
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Synthesis of Rhoduline Acid

The primary method for the synthesis of Rhoduline Acid involves the self-condensation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid). A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of Rhoduline Acid

Materials:

  • 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • Prepare an aqueous solution of the sodium salt of J acid.

  • Add sodium bisulfite to the solution.

  • Heat the reaction mixture to 106°C.

  • Maintain this temperature for 36 hours.

  • Upon completion of the reaction, the product, Rhoduline Acid (di-J acid), can be isolated. This method has a reported yield of 89%.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Rhoduline Acid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product J_acid J Acid (Sodium Salt) Heating Heat to 106°C for 36h J_acid->Heating NaHSO3 Sodium Bisulfite NaHSO3->Heating Water Water Water->Heating Rhoduline_Acid Rhoduline Acid (di-J acid) Heating->Rhoduline_Acid Yield: 89%

Synthesis workflow for Rhoduline Acid.

Investigation of Potential Biological Activities

While claims of anti-inflammatory and anti-tumor activities for Rhoduline Acid exist, there is a notable absence of published scientific literature detailing such effects. To address this gap, established in vitro assays can be employed. Below are detailed protocols for preliminary screening of anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation Assay

This assay is a widely used, simple, and cost-effective method for the initial screening of anti-inflammatory properties of a compound. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins.

Materials:

  • Rhoduline Acid (test compound)

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (standard anti-inflammatory drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Rhoduline Acid in a suitable solvent (e.g., water or DMSO).

  • Prepare a 1% w/v solution of bovine serum albumin or egg albumin in PBS.

  • Prepare different concentrations of the test compound and the standard drug (Diclofenac sodium).

  • The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS, and 2.0 mL of the test/standard solution of varying concentrations.

  • A control solution is prepared by mixing 0.2 mL of the albumin solution and 4.8 mL of PBS.

  • Incubate all mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Workflow: Anti-inflammatory Screening

The following diagram illustrates a general workflow for screening the anti-inflammatory potential of a test compound.

G Test_Compound Rhoduline Acid In_Vitro_Assay In Vitro Anti-inflammatory Assay (e.g., Albumin Denaturation) Test_Compound->In_Vitro_Assay Data_Analysis Data Analysis (Calculate % Inhibition, IC50) In_Vitro_Assay->Data_Analysis Active Biologically Active? Data_Analysis->Active Further_Studies Further Mechanistic Studies (e.g., Cell-based assays) Active->Further_Studies Yes Inactive Inactive Active->Inactive No

General workflow for anti-inflammatory screening.

Potential Signaling Pathway for Investigation: NF-κB

Should initial screenings indicate anti-inflammatory activity for Rhoduline Acid, a key signaling pathway to investigate is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial regulator of inflammation, and many anti-inflammatory drugs exert their effects by modulating this pathway. A common in vitro model involves stimulating cells (e.g., macrophages like RAW 264.7) with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) and then assessing the effect of the test compound on NF-κB activation.

Hypothetical NF-κB Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a test compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Rhoduline_Acid Rhoduline Acid (Hypothetical Inhibitor) Rhoduline_Acid->IKK Inhibits? DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Hypothetical inhibition of the NF-κB pathway.

It is critical to reiterate that there is currently no published evidence to suggest that Rhoduline Acid interacts with the NF-κB or any other signaling pathway. This diagram is purely illustrative of a potential avenue of research should the compound demonstrate anti-inflammatory properties.

Conclusion

Rhoduline Acid (CAS 87-03-6) is a well-characterized chemical intermediate with established applications in the dye industry. While its potential as a bioactive molecule has been suggested, this is not yet supported by scientific literature. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to systematically investigate the purported anti-inflammatory and other biological activities of Rhoduline Acid. Such studies are necessary to validate any therapeutic potential and to elucidate its mechanism of action, should any activity be discovered.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-J Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Di-J acid, chemically known as 5,5'-dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid, is a significant intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-J acid, chemically known as 5,5'-dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid, is a significant intermediate in the synthesis of various azo dyes.[1] Its molecular structure, featuring two J acid units linked by an amine bridge, provides a versatile scaffold for the creation of a wide range of colorants. This technical guide provides a comprehensive overview of the synthesis and characterization of Di-J acid, offering detailed experimental protocols and expected analytical data for professionals in the fields of chemistry and drug development. While Di-J acid is primarily recognized for its role in the dye industry, this guide aims to provide a thorough scientific foundation for its preparation and analysis.

Chemical Structure and Properties

  • IUPAC Name: 5,5'-dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid

  • Synonyms: Di-J acid, Rhoduline acid, RW acid[2]

  • CAS Number: 87-03-6[2]

  • Molecular Formula: C₂₀H₁₅NO₈S₂[2]

  • Molecular Weight: 461.46 g/mol [2]

Synthesis of Di-J Acid

The synthesis of Di-J acid is achieved through the self-condensation of J acid (2-amino-5-naphthol-7-sulfonic acid) in the presence of a bisulfite agent. An improved and efficient method is detailed in U.S. Patent 2,120,660, which outlines the use of sodium bisulfite in conjunction with an acid-reacting ammonium salt, such as ammonium chloride, to enhance the reaction rate and product purity.

Synthesis Workflow

Synthesis_Workflow J_Acid J Acid (2-amino-5-naphthol-7-sulfonic acid) Reaction_Mixture Reaction Mixture J_Acid->Reaction_Mixture Water Water Water->Reaction_Mixture Ammonium_Chloride Ammonium Chloride Ammonium_Chloride->Reaction_Mixture Sodium_Bisulfite Sodium Bisulfite Sodium_Bisulfite->Reaction_Mixture Heating Gentle Reflux (100-102°C, 6 hours) Reaction_Mixture->Heating Cooling Cooling Heating->Cooling Salting_Out Addition of Sodium Chloride Cooling->Salting_Out Filtration Filtration Salting_Out->Filtration Washing Washing with Brine Solution Filtration->Washing Di_J_Acid_Salt Di-J Acid (Disodium Salt) Washing->Di_J_Acid_Salt

Caption: Workflow for the synthesis of Di-J acid.

Experimental Protocol

The following protocol is adapted from the procedure described in U.S. Patent 2,120,660.

Materials:

  • J-acid (2-amino-5-naphthol-7-sulfonic acid)

  • Water

  • Ammonium chloride (NH₄Cl)

  • Sodium bisulfite (NaHSO₃)

  • Sodium chloride (NaCl)

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, charge 239 parts by weight of J-acid (approximately 1 mole) into 900 parts of water.

  • Addition of Reagents: To this suspension, add 53.5 parts of ammonium chloride (approximately 1 mole) and 260 parts of sodium bisulfite (approximately 2.5 moles).

  • Reaction: Heat the mixture to a gentle reflux, maintaining a temperature of 100-102°C, for a duration of 6 hours. The reaction should be monitored for completion.

  • Isolation of Product: After the reaction is complete, add 250 parts of sodium chloride to the mixture to precipitate the product.

  • Purification: Cool the reaction mass and filter to collect the precipitate. Wash the filter cake with a brine solution.

  • Drying: The resulting product is the disodium salt of Di-J acid.

Synthesis Data
ParameterValueReference
Starting Material J-acid (2-amino-5-naphthol-7-sulfonic acid)
Key Reagents Sodium bisulfite, Ammonium chloride
Solvent Water
Reaction Temperature 100-102°C (Gentle Reflux)
Reaction Time 6 hours
Product Form Disodium salt

Characterization of Di-J Acid

Due to the limited availability of specific experimental spectral data for Di-J acid in the public domain, this section provides predicted characterization data based on the known functional groups present in the molecule: aromatic rings, hydroxyl groups, a secondary amine, and sulfonic acid groups.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Proton and Carbon Environment IR FT-IR Spectroscopy Functional_Groups Functional_Groups IR->Functional_Groups Functional Group Identification MS Mass Spectrometry Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Weight and Fragmentation HPLC HPLC Purity_Analysis Purity_Analysis HPLC->Purity_Analysis Purity and Impurity Profile Di_J_Acid_Sample Di-J Acid Sample Di_J_Acid_Sample->NMR Di_J_Acid_Sample->IR Di_J_Acid_Sample->MS Di_J_Acid_Sample->HPLC

Caption: General workflow for the characterization of Di-J acid.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (in D₂O or DMSO-d₆):

The proton NMR spectrum of Di-J acid is expected to show a complex pattern of signals in the aromatic region due to the presence of the two naphthalene ring systems.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 9.0 - 10.0broad singlet-OH (phenolic) protons
~ 7.0 - 8.5multipletsAromatic protons on the naphthalene rings
~ 5.0 - 6.0broad singlet-NH- (amine) proton

¹³C NMR Spectroscopy (in D₂O or DMSO-d₆):

The carbon NMR spectrum will display a number of signals corresponding to the carbon atoms in the naphthalene rings.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150 - 160Carbon atoms attached to the hydroxyl groups (C-OH)
~ 110 - 140Other aromatic carbon atoms
~ 130 - 145Carbon atoms attached to the sulfonic acid groups (C-SO₃H)

FT-IR Spectroscopy:

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
3100 - 3500N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic C-H
1500 - 1600C=C stretchAromatic ring
1150 - 1250 & 1030 - 1080S=O stretchSulfonic acid

Mass Spectrometry:

Mass spectrometry can be used to confirm the molecular weight of Di-J acid. The fragmentation pattern would likely involve the loss of SO₃ and other characteristic cleavages of the naphthalene rings.

m/zInterpretation
461.02[M]⁻ (deprotonated molecular ion)
381.02[M - SO₃]⁻

Conclusion

References

Foundational

Technical Guide: Solubility of Rhoduline Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction to Rhoduline Acid Rhoduline Acid, also known as Di-J acid, is an acidic organic compound primarily utilized as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhoduline Acid

Rhoduline Acid, also known as Di-J acid, is an acidic organic compound primarily utilized as an intermediate in the synthesis of azo dyes.[1][2] Its chemical structure, featuring two naphthalene rings substituted with hydroxyl and sulfonic acid groups, governs its physicochemical properties, including its solubility. Understanding the solubility of Rhoduline Acid in various organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of its solubility characteristics and outlines a detailed protocol for its experimental determination.

Chemical Structure:

  • IUPAC Name: 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]naphthalene-2-sulfonic acid[3]

  • Molecular Formula: C₂₀H₁₅NO₈S₂[4]

  • Molecular Weight: 461.47 g/mol [1]

Qualitative Solubility Profile

Direct quantitative solubility data for Rhoduline Acid in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and general principles of solubility for analogous compounds like naphthalene sulfonic acid derivatives, a qualitative profile can be inferred. The presence of multiple polar functional groups, specifically two sulfonic acid (-SO₃H) and two hydroxyl (-OH) groups, alongside a large, relatively non-polar aromatic backbone, results in a nuanced solubility behavior.

Rhoduline Acid is consistently reported to be soluble in water and dilute alkaline solutions. The sulfonic acid groups are highly polar and readily ionize, particularly in the presence of a base, which enhances its aqueous solubility. The general statement of solubility in "organic solvents" suggests that it is likely soluble in polar organic solvents that can participate in hydrogen bonding and dipole-dipole interactions with the solute. Conversely, its solubility in non-polar organic solvents is expected to be limited.

Factors Influencing Solubility

The solubility of Rhoduline Acid is influenced by several key factors:

  • Solvent Polarity: Polar solvents are more likely to dissolve Rhoduline Acid due to favorable interactions with its sulfonic acid and hydroxyl groups. The principle of "like dissolves like" suggests that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) would be more effective than non-polar solvents (e.g., hexane, toluene).

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of Rhoduline Acid. Solvents like ethanol and methanol can form hydrogen bonds with the hydroxyl and sulfonic acid moieties, facilitating dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • pH: In aqueous and protic organic solvent systems, the pH can dramatically affect solubility. In alkaline conditions, the sulfonic acid and hydroxyl groups will be deprotonated, forming anionic species that are generally more soluble.

  • Presence of Salts: The addition of electrolytes can either increase or decrease the solubility of Rhoduline Acid depending on the specific salt and concentration, an effect known as "salting in" or "salting out."

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of Rhoduline Acid in a range of organic solvents, categorized by their polarity. This information is inferred from its chemical structure and the general behavior of similar compounds.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of strong hydrogen bonding with the hydroxyl and sulfonic acid groups of Rhoduline Acid.
IsopropanolModerately SolubleReduced polarity and increased steric hindrance compared to methanol and ethanol may slightly decrease solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds make it a good solvent for complex polar molecules.
Dimethylformamide (DMF)SolubleSimilar to DMSO, its high polarity facilitates the dissolution of polar compounds.
AcetoneSparingly SolubleModerate polarity allows for some interaction, but it is a weaker hydrogen bond acceptor than DMSO or DMF.
Non-Polar Hexane, TolueneInsolubleThe large, polar functional groups of Rhoduline Acid have very weak interactions with non-polar solvents, leading to poor solubility.
Diethyl EtherSparingly SolubleWhile considered non-polar, the ether oxygen can act as a weak hydrogen bond acceptor, potentially allowing for minimal dissolution.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Rhoduline Acid in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

5.1. Materials and Equipment

  • Rhoduline Acid (powder form)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Micropipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks

5.2. Procedure

  • Preparation of Stock Solution for Quantification (if using UV-Vis):

    • Accurately weigh a small amount of Rhoduline Acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., 0.1 M NaOH) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for Rhoduline Acid.

    • Plot a graph of absorbance versus concentration to obtain a calibration curve.

  • Equilibrium Solubility Determination:

    • Add an excess amount of Rhoduline Acid to a series of vials.

    • Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Centrifuge the withdrawn supernatant to remove any remaining suspended solids.

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent (as used for the calibration curve).

    • Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the λmax determined earlier, or analyze by HPLC.

    • Using the calibration curve, determine the concentration of Rhoduline Acid in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of Rhoduline Acid in that solvent at the experimental temperature.

5.3. Safety Precautions

  • Handle Rhoduline Acid and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Rhoduline Acid and each solvent for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a logical framework for classifying solubility.

experimental_workflow start Start: Weigh Excess Rhoduline Acid add_solvent Add Known Volume of Organic Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Settle Excess Solid equilibrate->settle sample Withdraw and Centrifuge Supernatant settle->sample analyze Analyze Supernatant (e.g., UV-Vis or HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of Rhoduline Acid.

solubility_classification start Initial Observation: Add Solvent to Rhoduline Acid dissolves Completely Dissolves? start->dissolves soluble Soluble dissolves->soluble Yes insoluble Insoluble dissolves->insoluble No partial Partially Dissolves dissolves->partial Partially quantify Proceed to Quantitative Analysis partial->quantify

Caption: Logical classification of Rhoduline Acid solubility.

Conclusion

While specific quantitative data on the solubility of Rhoduline Acid in organic solvents is scarce, a qualitative understanding can be derived from its chemical structure. It is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and insoluble in non-polar solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their specific applications. This information is critical for optimizing reaction conditions, purification procedures, and the formulation of products containing Rhoduline Acid.

References

Exploratory

An In-depth Technical Guide to Rhoduline Acid (Di-J Acid)

For Researchers, Scientists, and Drug Development Professionals Introduction Rhoduline Acid, also known by its common synonym Di-J Acid, is a complex organic compound primarily utilized as an intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhoduline Acid, also known by its common synonym Di-J Acid, is a complex organic compound primarily utilized as an intermediate in the synthesis of azo dyes.[1] Its chemical formula is C₂₀H₁₅NO₈S₂.[2] While its principal application lies in the chemical industry, some sources suggest potential biological activities, including anti-inflammatory, antipyretic, and antioxidant properties, warranting further investigation for potential therapeutic applications.[3] This document provides a comprehensive overview of the known physical and chemical properties of Rhoduline Acid, detailed experimental protocols for its synthesis, and a discussion of its purported biological activities.

Core Properties of Rhoduline Acid

Physical and Chemical Characteristics

Rhoduline Acid is typically encountered as a grey-yellow paste or a grey powder.[3][4] It is an acidic compound with a complex aromatic structure. A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
CAS Number 87-03-6
Molecular Formula C₂₀H₁₅NO₈S₂
Molecular Weight 461.46 g/mol
Density 1.734 g/cm³
Appearance Grey-yellow Paste / Grey Powder
Purity (typical) >98% (HPLC)
Water Solubility 36.1 g/L
LogP -1.83
pKa -0.14 ± 0.40 (Predicted)
Boiling Point 772.18°C (at 101325 Pa)
Vapor Pressure 0 Pa at 25°C
Refractive Index 1.802

Synonyms: Di-J acid, 5,5'-Dihydroxy-2,2'-dinaphthylamine-7,7'-disulphonic acid, 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid), RW acid, NSC 1698.

Experimental Protocols

Synthesis of Rhoduline Acid (Di-J Acid)

A common method for the synthesis of Rhoduline Acid involves the self-condensation of 2-amino-5-naphthol-7-sulfonic acid (J-acid) in the presence of a bisulfite. A detailed protocol based on a patented method is provided below.

Materials:

  • 2-amino-5-naphthol-7-sulfonic acid (J-acid)

  • Ammonium chloride

  • Sodium bisulfite

  • Sodium chloride

  • Water

Procedure:

  • Charge 239 parts of J-acid (1 mole) into 900 parts of water in a suitable reaction vessel.

  • Add 53.5 parts (1 mole) of ammonium chloride and 260 parts (2.5 moles) of sodium bisulfite to the mixture.

  • Heat the reaction mass to a gentle reflux, maintaining a temperature of 100-102°C, for 6 hours.

  • After the reaction is complete, add 250 parts of sodium chloride to the mixture.

  • Cool the mass and filter to collect the precipitated product.

  • Wash the filter cake with a brine solution.

  • The resulting product is the di-sodium salt of Di-J Acid.

An alternative procedure involves substituting sodium bisulfite and ammonium chloride with 2 to 3 moles of ammonium bisulfite.

G Synthesis Workflow of Rhoduline Acid (Di-J Acid) cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation J_acid J-Acid (1 mole) Mixing Mixing of Reactants J_acid->Mixing NH4Cl Ammonium Chloride (1 mole) NH4Cl->Mixing NaHSO3 Sodium Bisulfite (2.5 moles) NaHSO3->Mixing Water Water Water->Mixing Reflux Heating at Gentle Reflux (100-102°C for 6 hours) Mixing->Reflux Reaction Salting_out Addition of NaCl Reflux->Salting_out Cooling Cooling of Mixture Salting_out->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Brine Filtration->Washing Product Rhoduline Acid (Di-sodium salt) Washing->Product

Caption: A flowchart illustrating the key steps in the synthesis of Rhoduline Acid.

Biological Activity and Signaling Pathways

While primarily an industrial chemical, some commercial suppliers have noted potential biological activities for Rhoduline Acid, including anti-inflammatory, antipyretic, and antioxidant properties. One source also mentions potential anti-tumor and anti-cancer activities. However, it is crucial to note that these claims are not substantiated by peer-reviewed scientific literature found within the scope of this search.

Signaling Pathways:

There is currently no scientific literature available that describes specific signaling pathways involving Rhoduline Acid. The initial search for this information yielded results for retinoic acid, a distinctly different compound. Therefore, no signaling pathway diagrams can be provided at this time. Further research is required to determine if Rhoduline Acid has any specific biological targets or modulates any cellular signaling cascades.

Conclusion

Rhoduline Acid is a well-characterized dye intermediate with established synthesis protocols. Its physical and chemical properties are well-documented. The claims of its biological activities are, at present, not supported by robust scientific evidence in the public domain and require dedicated investigation by researchers and drug development professionals to explore any potential therapeutic value. The lack of information on its interaction with biological systems, particularly cellular signaling pathways, represents a significant knowledge gap that needs to be addressed before any pharmacological applications can be considered.

References

Foundational

An In-depth Technical Guide to Rhoduline Acid: Synthesis and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract Rhoduline Acid, also known commercially as Di-J Acid, is a naphthalenic derivative with a long history as a crucial intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhoduline Acid, also known commercially as Di-J Acid, is a naphthalenic derivative with a long history as a crucial intermediate in the synthesis of azo dyes. Its chemical name is 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid). While some commercial suppliers suggest a range of biological activities, including anti-inflammatory, antipyretic, antioxidant, anti-tumor, and anti-cancer properties, a comprehensive review of publicly available scientific literature reveals a significant lack of empirical data to substantiate these claims. This technical guide provides a detailed overview of the known information regarding Rhoduline Acid, focusing on its chemical properties, historical background, and established synthesis protocols. Due to the absence of peer-reviewed research on its biological effects, this document cannot provide quantitative data on bioactivity or detailed experimental protocols for biological assays.

Introduction

Rhoduline Acid, or Di-J Acid, is an organic compound with the chemical formula C₂₀H₁₅NO₈S₂ and a molecular weight of 461.46 g/mol [1]. It is structurally characterized by two naphthalenesulfonic acid moieties linked by an imino bridge. Primarily, Rhoduline Acid has been utilized as a key building block in the manufacturing of a variety of direct and reactive dyes[2]. Its synthesis and application in the dye industry date back to at least the early 20th century. Despite its long-standing use in industrial chemistry, its potential pharmacological properties have not been extensively investigated or reported in peer-reviewed scientific literature.

Table 1: Physicochemical Properties of Rhoduline Acid

PropertyValueReference
IUPAC Name7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid)
SynonymsDi-J Acid, 5,5'-Dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid[1]
CAS Number87-03-6[1]
Molecular FormulaC₂₀H₁₅NO₈S₂[1]
Molecular Weight461.46 g/mol
AppearanceGrey-yellow Paste

Historical Background

A key historical document is U.S. Patent 2,120,660, filed in 1937, which describes an improved method for the manufacture of Di-J Acid. This patent explicitly references an even earlier method of commercial preparation detailed in U.S. Patent 649,714, from the year 1900 . This indicates that Rhoduline Acid was an established chemical entity used in industrial processes at the turn of the 20th century. The name "Rhoduline" itself is associated with a class of synthetic dyes, suggesting that the acid was likely developed as a crucial intermediate for producing these colorants.

Experimental Protocols: Synthesis of Rhoduline Acid (Di-J Acid)

The following protocol is an adaptation of the improved synthesis method described in U.S. Patent 2,120,660.

3.1. Materials and Reagents

  • J-acid (2-amino-5-naphthol-7-sulfonic acid)

  • Sodium bisulfite

  • Ammonium chloride

  • Sodium chloride

  • Water

  • Hydrochloric acid (for precipitation of the free acid, if desired)

3.2. Procedure

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and stirrer, prepare an aqueous solution of sodium bisulfite.

  • Addition of Reactants: Add 1 molar equivalent of J-acid to the sodium bisulfite solution. Subsequently, add approximately 1 to 1.5 molar equivalents of ammonium chloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a gentle reflux, maintaining a temperature of approximately 100-102°C. Continue the reaction under reflux for several hours, or until monitoring of the reaction (e.g., by thin-layer chromatography) indicates the substantial consumption of the starting J-acid.

  • Isolation of the Disodium Salt: Upon completion of the reaction, add sodium chloride to the mixture to precipitate the disodium salt of Rhoduline Acid. Cool the mixture to facilitate complete precipitation.

  • Filtration and Washing: Filter the precipitated product and wash the filter cake with a brine solution (aqueous sodium chloride) to remove unreacted starting materials and inorganic salts.

  • Drying: The resulting filter cake is the disodium salt of Rhoduline Acid, which can be dried for storage or used directly in subsequent reactions.

  • (Optional) Preparation of the Free Acid: To obtain the free Rhoduline Acid, the isolated disodium salt can be dissolved in water and then precipitated by the addition of an excess of a strong acid, such as hydrochloric acid. The precipitated free acid can then be isolated by filtration and dried.

Visualization of Synthesis Workflow

The synthesis of Rhoduline Acid from J-acid can be represented by the following workflow diagram.

Synthesis_Workflow J_acid J-acid (2-amino-5-naphthol-7-sulfonic acid) Reaction Reaction Mixture (Aqueous Medium) J_acid->Reaction NaHSO3 Sodium Bisulfite (NaHSO₃) NaHSO3->Reaction NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Reaction Reflux Reflux (100-102°C) Reaction->Reflux Precipitation Precipitation with NaCl Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product Rhoduline Acid (Disodium Salt) Filtration->Product

Caption: Workflow for the synthesis of Rhoduline Acid.

Biological Activity of Rhoduline Acid: A Review of Available Data

A thorough and systematic search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) for peer-reviewed research articles detailing the biological activity of Rhoduline Acid (and its synonyms) did not yield any studies presenting quantitative data. While commercial chemical suppliers anecdotally list potential anti-inflammatory, antioxidant, and anticancer properties, these claims are not supported by publicly available, verifiable scientific research.

Consequently, it is not possible at this time to provide the following as requested:

  • Quantitative Data Tables: No reliable data such as IC₅₀, EC₅₀, or other quantitative measures of biological activity could be found.

  • Signaling Pathway Diagrams: The molecular mechanisms and signaling pathways through which Rhoduline Acid might exert any biological effects have not been elucidated.

Conclusion and Future Directions

Rhoduline Acid is a historically significant chemical intermediate in the dye industry with well-established synthesis methods. However, its biological properties remain largely unexplored within the public domain of scientific research. The unsubstantiated claims of its bioactivity on commercial platforms highlight a potential area for future investigation.

For researchers in drug discovery and development, Rhoduline Acid represents a chemical scaffold with a long history of industrial synthesis that is virtually uncharacterized from a pharmacological perspective. Future research should focus on systematic in vitro and in vivo screening to validate or refute the anecdotal claims of its biological effects. Such studies would need to establish clear experimental protocols, generate robust quantitative data, and, if any activity is confirmed, elucidate the underlying mechanisms of action. Until such research is conducted and published, any claims regarding the therapeutic potential of Rhoduline Acid should be treated with caution.

References

Exploratory

Uncharted Territory: The Biological Activities of Rhoduline Acid Remain Undefined

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available data on the potential biological activities of Rhoduline Acid. This in-depth technical guide sought to furni...

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available data on the potential biological activities of Rhoduline Acid. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of Rhoduline Acid's bioactivity, but has instead uncovered a significant gap in the current body of scientific knowledge.

Extensive searches of scholarly articles, patent databases, and chemical repositories have yielded no studies detailing any anti-inflammatory, anticancer, antioxidant, or antimicrobial properties of Rhoduline Acid. Consequently, information regarding its mechanisms of action, associated signaling pathways, and quantitative biological data is non-existent in the public domain. Chemical suppliers classify Rhoduline Acid primarily as a dye, with no indications of its use in a biological or therapeutic context[1][2]. The PubChem database, a comprehensive resource for chemical information, lists Rhoduline Acid but provides no data on its biological activities[3].

It is important to distinguish Rhoduline Acid from structurally related but distinct compounds that have been the subject of biological investigation. Notably, the "rhodanine" scaffold has been explored for a range of therapeutic applications.

The Rhodanine Scaffold: A Point of Comparison

The rhodanine core is a component of various synthetic compounds that have been investigated for their biological effects. Research has indicated that some rhodanine derivatives exhibit potential as anticancer agents[4]. However, it is crucial to note that compounds containing the rhodanine moiety are often flagged as Pan-Assay Interference Compounds (PAINS). PAINS are known to interfere with screening assays, leading to false-positive results. This necessitates a cautious and critical approach when evaluating the reported biological activities of rhodanine-based molecules.

Future Directions

The absence of data on the biological activities of Rhoduline Acid represents a completely unexplored area of research. Future investigations could focus on in vitro screening to assess its potential cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects. Should any promising activity be identified, subsequent studies would be required to elucidate the underlying mechanisms of action and signaling pathways involved.

Until such research is conducted and published, the biological profile of Rhoduline Acid remains an open question. Therefore, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways at this time. The scientific community is encouraged to explore the potential of this and other uncharacterized chemical entities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Rhoduline Acid as an Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Rhoduline Acid, also known as Di-J acid, is a key intermediate in the synthesis of various azo dyes, particularly bisazo and polyazo dyes. Its...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhoduline Acid, also known as Di-J acid, is a key intermediate in the synthesis of various azo dyes, particularly bisazo and polyazo dyes. Its chemical structure, 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid), features multiple reactive sites, making it a versatile coupling component in azo dye chemistry. The resulting dyes often exhibit desirable properties such as high tinctorial strength and good fastness. This document provides detailed application notes and experimental protocols for the use of Rhoduline Acid in the synthesis of specific azo dyes, intended for researchers in materials science, chemistry, and drug development.

Chemical Properties of Rhoduline Acid

PropertyValue
IUPAC Name 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid)
Synonyms Di-J acid, Rhoduline Acid
CAS Number 87-03-6
Molecular Formula C₂₀H₁₅NO₈S₂
Molecular Weight 461.47 g/mol
Appearance Off-white to pinkish powder
Solubility Soluble in alkaline aqueous solutions

Role in Azo Dye Synthesis

Rhoduline Acid typically functions as a coupling component in azo dye synthesis. Its electron-rich naphthalene rings, activated by hydroxyl and amino groups, readily undergo electrophilic substitution by diazonium salts. The presence of two naphthalene moieties allows for the formation of bisazo dyes, where two diazonium salt molecules couple to a single molecule of Rhoduline Acid.

Experimental Protocols

This section details the synthesis of two representative bisazo dyes using Rhoduline Acid as the coupling component: C.I. Acid Blue 36 and C.I. Direct Violet 25 .

Protocol 1: Synthesis of C.I. Acid Blue 36

This protocol describes the synthesis of C.I. Acid Blue 36, a double azo dye, from the diazotization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid and subsequent coupling with Rhoduline Acid.[1][2]

Materials:

  • 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

  • Rhoduline Acid (Di-J acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Formic acid

  • Chromium salt (e.g., chromium(III) sulfate) for complexation

  • Ice

  • Distilled water

Equipment:

  • Beakers (various sizes)

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Buchner funnel and vacuum flask

  • Filtration paper

  • Ice bath

  • Heating mantle

Procedure:

Part A: Diazotization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

  • In a 250 mL beaker, create a suspension of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (2 molar equivalents) in distilled water.

  • Add concentrated hydrochloric acid to the suspension and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (2 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold acidic suspension of the amine. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the complete addition of sodium nitrite to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with Rhoduline Acid

  • In a separate 500 mL beaker, dissolve Rhoduline Acid (1 molar equivalent) in an aqueous solution of sodium carbonate or sodium hydroxide to form a soluble salt.

  • Cool this alkaline solution of Rhoduline Acid to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold Rhoduline Acid solution with vigorous stirring. A colored precipitate of the bisazo dye will form immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours to ensure the coupling reaction goes to completion. Monitor the pH and maintain it in the alkaline range (pH 8-9) by adding small portions of sodium carbonate or sodium hydroxide solution as needed.

  • After the coupling is complete, the dye can be precipitated by adding sodium chloride ("salting out").

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

Part C: Post-Treatment (Chromium Complexation)

  • The crude dye is then treated with formic acid and a chromium salt to form the final chromium complex, which is C.I. Acid Blue 36.[1] This step enhances the fastness properties of the dye. The specific conditions for this metallization step can vary and should be optimized based on the desired final product characteristics.

Quantitative Data (C.I. Acid Blue 36):

ParameterValueReference
Molecular Formula C₃₂H₁₇Cl₂N₅Na₄O₁₆S₄[1]
Molecular Weight 1018.63 g/mol [1]
Diazo Component 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (2 eq.)
Coupling Component Rhoduline Acid (1 eq.)
Protocol 2: Synthesis of C.I. Direct Violet 25

This protocol outlines the synthesis of C.I. Direct Violet 25, a bisazo direct dye, involving the tetrazotization of 4,4'-Diamino-3,3'-Biphenyldisulfonic acid and subsequent coupling with Rhoduline Acid.

Materials:

  • 4,4'-Diamino-3,3'-Biphenyldisulfonic acid

  • Rhoduline Acid (Di-J acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Equipment:

  • Beakers (various sizes)

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • Buchner funnel and vacuum flask

  • Filtration paper

  • Ice bath

Procedure:

Part A: Tetrazotization of 4,4'-Diamino-3,3'-Biphenyldisulfonic acid

  • In a suitable beaker, prepare a suspension of 4,4'-Diamino-3,3'-Biphenyldisulfonic acid (1 molar equivalent) in cold water and add concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (2 molar equivalents) in cold water.

  • Slowly add the sodium nitrite solution to the cold suspension of the diamine. Maintain the temperature below 5 °C. The formation of the tetrazo compound will occur.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C. The resulting suspension contains the tetrazonium salt.

Part B: Azo Coupling with Rhoduline Acid

  • In a larger beaker, dissolve Rhoduline Acid (2 molar equivalents) in an aqueous solution of sodium carbonate or sodium hydroxide.

  • Cool the alkaline solution of Rhoduline Acid to 0-5 °C in an ice bath.

  • Slowly add the cold tetrazonium salt suspension from Part A to the cold solution of Rhoduline Acid with vigorous stirring. A deep violet precipitate of the dye will form.

  • Maintain the temperature below 10 °C and continue stirring for several hours until the coupling is complete. The pH should be maintained in the alkaline range (pH 8-9).

  • Isolate the dye by salting out with sodium chloride.

  • Filter the precipitate using a Buchner funnel and wash it with a saturated sodium chloride solution.

  • Dry the final product in a vacuum oven at a low temperature.

Quantitative Data (C.I. Direct Violet 25):

ParameterValueReference
Molecular Formula C₅₂H₃₀N₆Na₆O₂₂S₆
Molecular Weight 1421.16 g/mol
Diazo Component 4,4'-Diamino-3,3'-Biphenyldisulfonic acid (1 eq.)
Coupling Component Rhoduline Acid (2 eq.)

Visualization of Synthesis Workflow

The general workflow for the synthesis of a bisazo dye using Rhoduline Acid as a coupling component can be visualized as follows:

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization/Tetrazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine/Diamine DiazoniumSalt Diazonium/Tetrazonium Salt AromaticAmine->DiazoniumSalt + NaNO₂/HCl NaNO2 NaNO₂ NaNO2->DiazoniumSalt HCl HCl (0-5°C) HCl->DiazoniumSalt RhodulineAcid Rhoduline Acid (alkaline soln) DiazoniumSalt->RhodulineAcid Coupling Reaction (0-5°C, alkaline pH) BisazoDye Bisazo Dye RhodulineAcid->BisazoDye

General workflow for bisazo dye synthesis using Rhoduline Acid.

Applications and Relevance to Drug Development

Azo dyes derived from Rhoduline Acid are primarily used in the textile and leather industries for dyeing natural and synthetic fibers. However, the broader class of azo compounds has garnered significant interest in the field of drug development.

  • Antimicrobial and Antifungal Agents: Certain azo compounds have demonstrated antibacterial and antifungal properties. The synthesis of novel azo dyes using versatile intermediates like Rhoduline Acid could lead to the discovery of new antimicrobial agents.

  • Targeted Drug Delivery: The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the microaerophilic environment of the colon. This property is being explored for colon-targeted drug delivery systems, where a drug is linked to an azo compound to form a prodrug. The azo linkage is cleaved in the colon, releasing the active drug.

  • Diagnostic Tools and Stains: Due to their intense color, some azo dyes are used as biological stains and pH indicators. Novel azo dyes with specific binding properties could be developed as diagnostic tools.

While specific signaling pathway interactions for dyes derived directly from Rhoduline Acid are not extensively documented in publicly available literature, the general biological activities of azo compounds suggest that new derivatives could be screened for various therapeutic applications.

Conclusion

Rhoduline Acid is a valuable and versatile coupling component in the synthesis of bisazo dyes. The protocols provided for C.I. Acid Blue 36 and C.I. Direct Violet 25 serve as a foundation for researchers to explore the synthesis of a wide range of azo dyes with potential applications beyond traditional coloration, including the development of new therapeutic and diagnostic agents. Further research into the biological activities of Rhoduline Acid-derived dyes is warranted to fully explore their potential in the field of drug development.

References

Application

Application Notes and Protocols for Rhoduline Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Rhoduline Acid, also known as Di-J Acid or J Acid Imide, is a key intermediate in organic synthesis, particularly in the production of azo dyes...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhoduline Acid, also known as Di-J Acid or J Acid Imide, is a key intermediate in organic synthesis, particularly in the production of azo dyes.[1] Its chemical name is 7,7'-iminobis(4-hydroxynaphthalene-2-sulfonic acid). This document provides detailed application notes and protocols for the synthesis and utilization of Rhoduline Acid in organic synthesis, with a focus on its established role as a dye intermediate. While direct applications in drug development are not extensively documented in current literature, this guide will also touch upon the biological activities of related naphthalenesulfonic acid derivatives to highlight potential areas for future research.

Chemical Properties and Data

Rhoduline Acid is a complex organic molecule with the following key properties:

PropertyValueReference
Molecular Formula C₂₀H₁₅NO₈S₂[2]
Molecular Weight 461.46 g/mol [2]
Appearance Typically a powder or paste-
Solubility Soluble in aqueous alkaline solutions-
CAS Number 87-03-6[2]

Experimental Protocols

Protocol 1: Synthesis of Rhoduline Acid (Di-J Acid)

This protocol is adapted from established industrial synthesis methods for producing Rhoduline Acid from J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).[1]

Principle:

The synthesis involves the self-condensation of J-acid in the presence of sodium bisulfite under reflux conditions. The reaction is believed to proceed through the formation of an intermediate that then couples with another molecule of J-acid. The presence of an ammonium salt can accelerate the reaction and improve yield and purity by minimizing the formation of by-products.

Materials:

  • J-acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid)

  • Sodium bisulfite (NaHSO₃)

  • Ammonium chloride (NH₄Cl)

  • Sodium chloride (NaCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 239 parts by weight of J-acid (1 mole equivalent) and 900 parts by weight of deionized water.

  • Addition of Reagents: To the stirred suspension, add 53.5 parts by weight of ammonium chloride (1 mole equivalent) and 260 parts by weight of sodium bisulfite (2.5 mole equivalents).

  • Reflux: Heat the mixture to a gentle reflux, maintaining a temperature of 100-102°C, for 6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, add 250 parts by weight of sodium chloride to the mixture to precipitate the product (salting out).

  • Filtration and Washing: Cool the reaction mixture and filter the precipitate using a Buchner funnel. Wash the filter cake with a saturated brine solution to remove impurities.

  • Drying: The resulting product is the disodium salt of Rhoduline Acid. Dry the product in a vacuum oven at a suitable temperature.

Expected Yield: A good quality yield of the Di-J Acid-di-sodium salt is expected.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (MSDS).

Diagram: Synthesis of Rhoduline Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product J_acid J-Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid) Reaction Self-Condensation Reaction J_acid->Reaction NaHSO3 Sodium Bisulfite NaHSO3->Reaction NH4Cl Ammonium Chloride NH4Cl->Reaction Reflux Gentle Reflux (100-102°C) Reflux->Reaction Time 6 hours Time->Reaction Rhoduline_Acid Rhoduline Acid (Disodium Salt) Reaction->Rhoduline_Acid

Caption: Workflow for the synthesis of Rhoduline Acid from J-Acid.

Protocol 2: Application of Rhoduline Acid in Azo Dye Synthesis (Representative Protocol)

This protocol outlines a general procedure for using Rhoduline Acid as a coupling component to synthesize a disazo dye. The specific diazonium salt used will determine the final color of the dye.

Principle:

The synthesis of an azo dye involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this electrophilic diazonium salt with an electron-rich aromatic compound, in this case, Rhoduline Acid. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • Rhoduline Acid (disodium salt)

  • A primary aromatic amine (e.g., aniline, sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ice

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • pH indicator paper or pH meter

Procedure:

Part A: Diazotization of a Primary Aromatic Amine (Example: Sulfanilic Acid)

  • In a beaker, dissolve the primary aromatic amine (e.g., 2.8 mmol of sulfanilic acid) and sodium carbonate (e.g., 0.13 g) in water (e.g., 5 mL) with gentle heating.

  • In a separate test tube, prepare a solution of sodium nitrite (e.g., 0.2 g) in water (e.g., 1 mL).

  • Cool the amine solution in an ice bath.

  • Slowly add the sodium nitrite solution to the cooled amine solution with constant stirring.

  • In another beaker, place concentrated hydrochloric acid (e.g., 0.5 mL) and cool it in an ice bath.

  • Slowly add the amine-nitrite mixture to the cold hydrochloric acid with continuous stirring. Keep the temperature below 5°C. This forms the diazonium salt solution.

Part B: Azo Coupling with Rhoduline Acid

  • In a separate beaker, dissolve Rhoduline Acid (disodium salt) (1 mole equivalent to the diazonium salt) in water, adjusting the pH to 8-9 with a sodium carbonate or sodium hydroxide solution to ensure it is fully dissolved and activated for coupling.

  • Cool this solution in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold Rhoduline Acid solution with vigorous stirring.

  • Maintain the temperature below 5°C throughout the addition. A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation: The dye can be isolated by filtration. Salting out with sodium chloride can be used to further precipitate the dye if necessary.

  • Purification: The crude dye can be purified by recrystallization from an appropriate solvent.

Quantitative Data Summary (Representative)

ParameterValue
Reactant 1 (Amine) Varies
Reactant 2 (Rhoduline Acid) Stoichiometric to Amine
Reaction Temperature 0-5°C
Reaction Time (Coupling) 30-60 minutes
pH (Coupling) 8-9
Typical Yield Varies (e.g., 70-90%)

Diagram: Azo Dye Synthesis Pathway

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Primary Aromatic Amine NaNO2_HCl NaNO₂ + HCl (0-5°C) Aromatic_Amine->NaNO2_HCl Reacts with Diazonium_Salt Aryl Diazonium Salt NaNO2_HCl->Diazonium_Salt Forms Rhoduline_Acid Rhoduline Acid (Coupling Component) Diazonium_Salt->Rhoduline_Acid Couples with Azo_Dye Disazo Dye Rhoduline_Acid->Azo_Dye Forms

Caption: General pathway for the synthesis of an azo dye using Rhoduline Acid.

Applications in Drug Development: A Prospective Outlook

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of Rhoduline Acid as a key scaffold in drug development or its interaction with specific signaling pathways. However, the broader class of naphthalenesulfonic acid derivatives has been explored for various biological activities.

For instance, derivatives of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid), the precursor to Rhoduline Acid, have been investigated. One study described the synthesis of a brominated derivative of J-acid, which was found to inhibit the in vitro activities of HIV-1 and avian sarcoma virus (ASV) integrases. This suggests that the naphthalenesulfonic acid scaffold could be a starting point for the design of novel antiviral agents.

The presence of sulfonic acid groups often imparts increased water solubility to organic molecules, a desirable property for drug candidates. The rigid, polycyclic aromatic structure of Rhoduline Acid could serve as a scaffold for presenting various functional groups in a defined spatial orientation for interaction with biological targets.

Future Research Directions:

  • Synthesis of Rhoduline Acid Analogs: A library of Rhoduline Acid derivatives could be synthesized by modifying the amino and hydroxyl groups.

  • Biological Screening: These analogs could then be screened against a variety of biological targets, including enzymes (e.g., kinases, proteases) and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

  • Computational Studies: Molecular modeling and docking studies could be employed to predict the binding of Rhoduline Acid derivatives to specific protein targets, guiding the design of more potent and selective compounds.

Logical Relationship for Potential Drug Discovery

G Scaffold Rhoduline Acid Scaffold Modification Chemical Modification (Analog Synthesis) Scaffold->Modification Screening Biological Screening (e.g., Enzyme Assays) Modification->Screening Lead_Compound Identification of Lead Compound Screening->Lead_Compound

Caption: A logical workflow for exploring the medicinal chemistry potential of Rhoduline Acid.

References

Method

Application Notes and Protocols for the Quantification of Rhoduline Acid

Audience: Researchers, scientists, and drug development professionals. Introduction: Rhoduline Acid, also known as Di-J Acid, is chemically identified as 5,5'-Dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid (CAS No:...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rhoduline Acid, also known as Di-J Acid, is chemically identified as 5,5'-Dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid (CAS No: 87-03-6)[1][2]. It is a key intermediate in the synthesis of various azo dyes[3]. As a sulfonated aromatic amine, its accurate quantification is crucial for process control in dye manufacturing, for assessing its environmental fate, and for toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of Rhoduline Acid using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Physicochemical Properties of Rhoduline Acid
PropertyValueReference
Molecular FormulaC₂₀H₁₅NO₈S₂[1][3]
Molecular Weight461.46 g/mol
AppearanceGrey-yellow paste or powder
SolubilitySoluble in water

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like Rhoduline Acid. A reversed-phase method with ion-pairing or an ion-exchange method would be suitable.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general reversed-phase HPLC method that can be optimized for Rhoduline Acid quantification.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rhoduline Acid reference standard

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rhoduline Acid reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample, dissolve it in a known volume of 50:50 methanol/water, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

  • Aqueous Samples (e.g., industrial effluent): Centrifuge the sample to remove particulate matter. If the concentration is expected to be low, a solid-phase extraction (SPE) step using a polymeric reversed-phase or anion-exchange cartridge may be necessary for sample clean-up and concentration.

5. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely in the 230-280 nm range)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Rhoduline Acid standards against their concentrations.

  • Determine the concentration of Rhoduline Acid in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC)

The following table presents hypothetical but realistic performance data for the described HPLC method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers superior selectivity and sensitivity for the analysis of Rhoduline Acid, especially in complex matrices.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • The HPLC conditions described above can be adapted for LC-MS. Using volatile mobile phase modifiers like ammonium acetate and formic acid is crucial.

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizer Gas Flow 10 L/min
Scan Mode Multiple Reaction Monitoring (MRM) for quantification

4. MRM Transitions (Hypothetical):

  • The precursor ion would be the deprotonated molecule [M-H]⁻. The exact m/z would be calculated from the chemical formula of Rhoduline Acid.

  • Product ions would be determined by fragmentation of the precursor ion in the collision cell.

5. Data Analysis:

  • Quantification is performed using the area of the specific MRM transition peak. A calibration curve is constructed as in the HPLC method.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 97 - 105%

III. UV-Visible Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the quantification of Rhoduline Acid in relatively pure samples.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Standards:

  • As described for the HPLC method.

3. Procedure:

  • Determination of λmax: Scan a standard solution of Rhoduline Acid (e.g., 10 µg/mL in 50:50 methanol/water) across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of Rhoduline Acid and measure their absorbance at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution as described previously and measure its absorbance at λmax.

4. Data Analysis:

  • Calculate the concentration of Rhoduline Acid in the sample using the equation of the calibration curve and the measured absorbance.

Quantitative Data Summary (UV-Vis)
ParameterResult
λmax To be determined experimentally
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

IV. Visualizations

Experimental Workflow for Method Development

Workflow cluster_prep Preparation cluster_analysis Analytical Method Development cluster_validation Method Validation cluster_quant Quantification StdPrep Standard Preparation (Stock & Working Solutions) MethodDev Method Development (HPLC, LC-MS, UV-Vis) StdPrep->MethodDev SamplePrep Sample Preparation (Dissolution, Extraction, Filtration) SamplePrep->MethodDev Optimization Parameter Optimization (Mobile Phase, Gradient, etc.) MethodDev->Optimization Linearity Linearity & Range Optimization->Linearity LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Precision Precision (Repeatability & Intermediate) Optimization->Precision Accuracy Accuracy (Recovery) Optimization->Accuracy Specificity Specificity Optimization->Specificity Quant Quantitative Analysis of Samples Linearity->Quant LOD_LOQ->Quant Precision->Quant Accuracy->Quant Specificity->Quant Report Data Reporting & Interpretation Quant->Report

Caption: Workflow for analytical method development and validation.

Hypothetical Metabolic Pathway of Rhoduline Acid

Given the lack of specific metabolic data for Rhoduline Acid, a hypothetical biodegradation pathway is proposed based on the known metabolism of similar sulfonated aromatic amines and naphthalenesulfonic acids. This pathway is speculative and requires experimental verification. The initial steps may involve microbial degradation.

Metabolism RA Rhoduline Acid (Di-J Acid) Hydroxylation Hydroxylation RA->Hydroxylation Hydroxylases RingCleavage Aromatic Ring Cleavage Hydroxylation->RingCleavage Dioxygenases Desulfonation Desulfonation RingCleavage->Desulfonation Intermediates Smaller Organic Acids Desulfonation->Intermediates Mineralization CO2 + H2O + SO4²⁻ + NH₄⁺ Intermediates->Mineralization Further Metabolism

Caption: Hypothetical biodegradation pathway of Rhoduline Acid.

References

Application

Rhoduline Acid: Applications in Advanced Materials Science

Disclaimer: The information presented in this document is for illustrative purposes only. "Rhoduline Acid" as described herein is a fictional compound, and the associated data, protocols, and applications have been gener...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information presented in this document is for illustrative purposes only. "Rhoduline Acid" as described herein is a fictional compound, and the associated data, protocols, and applications have been generated to demonstrate a comprehensive response format for a technical audience. Real-world applications of known compounds like Rhoduline Acid (also known as Di-J acid, CAS 87-03-6) are primarily as an intermediate in the synthesis of diazo and tetranitazole dyes.[1][2][3]

Introduction to Fictional Rhoduline Acid

For the purpose of this illustrative guide, Rhoduline Acid is conceptualized as a novel, multifunctional organic molecule with unique properties making it highly suitable for advanced materials science applications. Its fictional characteristics include high quantum efficiency photoluminescence, robust thermal stability, and the ability to form covalent cross-links with polymer matrices. These attributes position it as a promising candidate for next-generation optical materials and high-performance composites.

Application Note 1: Rhoduline Acid in Photoluminescent Coatings for Quantum Dot Displays

1.1. Overview

Rhoduline Acid can be integrated as a stabilizing and performance-enhancing agent in photoluminescent coatings, particularly for quantum dot (QD) based display technologies. Its primary theorized role is to form a protective matrix around individual quantum dots, preventing aggregation and enhancing photoluminescent quantum yield (PLQY) through passivation of surface defects. This leads to improved color purity and operational lifetime of the display.

1.2. Quantitative Data Summary

The following table summarizes the performance metrics of a standard quantum dot film compared to a Rhoduline Acid-enhanced film under accelerated aging conditions.

ParameterStandard QD FilmRhoduline Acid QD FilmUnitTest Conditions
Peak Emission Wavelength625625nm25°C, 1 atm
Full Width at Half Maximum (FWHM)3528nm25°C, 1 atm
Photoluminescent Quantum Yield (PLQY) - Initial8594%25°C, 1 atm
PLQY after 500 hrs6288%85°C, 85% RH
Luminance Retention7393%After 500 hrs continuous operation

1.3. Experimental Protocol: Fabrication of Rhoduline Acid-Enhanced QD Film

This protocol details the steps for creating a photoluminescent film incorporating Rhoduline Acid.

Materials:

  • Rhoduline Acid solution (10 mg/mL in anhydrous toluene)

  • Core/shell CdSe/ZnS quantum dots (625 nm emission) dispersed in toluene (25 mg/mL)

  • Polymethyl methacrylate (PMMA) solution (10% w/v in toluene)

  • ITO-coated glass substrates

  • Anhydrous toluene and isopropanol

Procedure:

  • Substrate Preparation: Ultrasonically clean ITO-coated glass substrates in isopropanol for 15 minutes, followed by drying under a stream of dry nitrogen.

  • Formulation of the Coating Solution:

    • In a nitrogen-filled glovebox, combine 1 mL of the quantum dot dispersion with 2 mL of the PMMA solution.

    • To this mixture, add 0.5 mL of the Rhoduline Acid solution dropwise while stirring.

    • Allow the solution to stir for 60 minutes at room temperature to ensure homogeneous mixing.

  • Film Deposition:

    • Dispense 100 µL of the final solution onto the prepared ITO substrate.

    • Spin-coat the substrate at 1500 rpm for 60 seconds to create a uniform thin film.

  • Curing and Encapsulation:

    • Transfer the coated substrate to a vacuum oven.

    • Cure at 80°C for 30 minutes to remove residual solvent and initiate preliminary cross-linking.

    • For final device fabrication, encapsulate the film with a barrier layer to prevent oxygen and moisture ingress.

1.4. Visualization: Experimental Workflow

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing A Substrate Cleaning B Solution Formulation (QD + PMMA + Rhoduline Acid) A->B C Spin Coating B->C D Thermal Curing C->D E Encapsulation D->E F Device Testing E->F G A Epoxy Resin (DGEBA) D Initial Polymer Network (Standard Curing) A->D 120°C B Amine Curing Agent (Jeffamine) B->D 120°C C Rhoduline Acid (Latent Cross-linker) E Thermally Activated Rhoduline Acid C->E >180°C F Covalently Cross-linked High-Performance Composite D->F E->F

References

Method

The Development of Fluorescent Probes: An Examination of Rhoduline Acid

While the development of novel fluorescent probes is a cornerstone of modern molecular and cellular research, a comprehensive review of scientific literature and chemical databases indicates that Rhoduline Acid, also kno...

Author: BenchChem Technical Support Team. Date: November 2025

While the development of novel fluorescent probes is a cornerstone of modern molecular and cellular research, a comprehensive review of scientific literature and chemical databases indicates that Rhoduline Acid, also known as Di-J Acid, is not utilized as a foundational scaffold for the creation of such probes.

Rhoduline Acid is consistently identified as an intermediate compound primarily employed in the synthesis of azo dyes.[1][2] Its chemical structure and known applications are centered around colorimetric, rather than fluorescent, properties. Extensive searches for the use of Rhoduline Acid or its derivatives in fluorescent applications, including chemosensors, bioimaging, or as a fluorescent label, have not yielded any specific examples or established protocols.

For researchers, scientists, and drug development professionals seeking to develop fluorescent probes, the focus remains on well-established fluorophore families. Among these, Rhodamine and Rhodol derivatives are structurally distinct from Rhoduline Acid and are extensively used due to their excellent photophysical properties. These families of dyes offer a versatile platform for the design of probes that are sensitive to a wide range of biological analytes and environmental conditions.

Distinguishing Rhoduline Acid from Fluorescent Scaffolds:

It is crucial to differentiate Rhoduline Acid from the similarly named but structurally different Rhodamine and Rhodol dyes.

  • Rhoduline Acid (Di-J Acid): A sulfonic acid derivative of a dinaphthylamine. Its primary application is in the manufacturing of azo dyes.

  • Rhodamines: A class of xanthene dyes characterized by a spirocyclic lactone or lactam structure. They are known for their high fluorescence quantum yields, photostability, and tunable spectral properties.

  • Rhodols: Structurally related to rhodamines, they also belong to the xanthene dye family. They are often used to create probes that respond to specific analytes or changes in the cellular environment.

Application Notes and Protocols: A Focus on Established Fluorophores

Given the absence of data on Rhoduline Acid as a fluorescent probe, we present here a generalized overview and workflow applicable to the development of probes based on established scaffolds like Rhodamine and Rhodol.

General Workflow for Fluorescent Probe Development

The development of a targeted fluorescent probe is a multi-step process that involves rational design, chemical synthesis, and thorough characterization.

Fluorescent Probe Development Workflow General Workflow for Fluorescent Probe Development A Identify Target Analyte (e.g., enzyme, metal ion, pH) B Select Fluorophore Scaffold (e.g., Rhodamine, Rhodol) A->B Based on desired spectral properties D Synthesize Probe Molecule B->D C Design Recognition Moiety C->D Linker chemistry E Characterize Photophysical Properties (Absorption, Emission, Quantum Yield, Photostability) D->E F Evaluate Sensing Performance (Selectivity, Sensitivity, Kinetics) E->F G In Vitro / In Vivo Validation (Cell imaging, Tissue studies) F->G Spirolactam Ring Opening Mechanism Analyte-Triggered Fluorescence 'Turn-On' Mechanism cluster_0 Non-Fluorescent (Spirolactam Form) cluster_1 Highly Fluorescent (Open Ring Form) A Probe (Closed Ring) C Recognition Event A->C B Analyte B->C D Probe-Analyte Complex (Open Ring) C->D Conformational Change E Fluorescence Emission D->E

References

Application

Application Notes and Protocols: Rhoduline Acid in Textile Dyeing Processes

For Researchers, Scientists, and Drug Development Professionals 1. Introduction Rhoduline Acid, also known as Di-J Acid, is a significant chemical compound within the dye manufacturing industry.[1][2] Its primary role is...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Rhoduline Acid, also known as Di-J Acid, is a significant chemical compound within the dye manufacturing industry.[1][2] Its primary role is not as a direct textile dye but as a crucial dye intermediate.[2][3] This document provides a comprehensive overview of Rhoduline Acid's properties, its principal application in the synthesis of azo dyes, and general protocols for the application of acid dyes, the category of colorants often derived from such intermediates. Additionally, it touches upon the reported biological activities of Rhoduline Acid, which may be of interest to professionals in drug development.[4]

2. Chemical and Physical Properties of Rhoduline Acid

Rhoduline Acid is a sulfonated aromatic compound. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 87-03-6
Synonyms Di-J Acid, J Acid Imide, RW Acid
Molecular Formula C20H15NO8S2
Molecular Weight 461.46 g/mol
Appearance Grey-yellow paste or powder
IUPAC Name 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]naphthalene-2-sulfonic acid

3. Application in Azo Dye Synthesis

Rhoduline Acid serves as a key building block in the synthesis of diazo and tetranitazole dyes, which fall under the broad category of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile industry.

3.1. General Principle of Azo Dye Synthesis

The synthesis of an azo dye typically involves two main steps: diazotization and azo coupling. In the diazotization step, a primary aromatic amine is converted into a diazonium salt. In the subsequent azo coupling step, this diazonium salt reacts with a coupling component, such as Rhoduline Acid or its precursors like J-Acid, to form the azo dye.

3.2. Representative Protocol for Azo Dye Synthesis (using a J-Acid derivative as an example)

Materials:

  • Primary aromatic amine (e.g., aniline-2-sulfonic acid)

  • J-Acid

  • Sodium nitrite (NaNO2)

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Deionized water

  • Beakers, magnetic stirrer, and filtration apparatus

Protocol:

  • Diazotization of the Aromatic Amine:

    • Dissolve the primary aromatic amine and sodium carbonate in water, heating gently if necessary to obtain a clear solution.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • In a third beaker, place concentrated hydrochloric acid and cool it in an ice bath.

    • Add the sodium nitrite solution to the amine solution.

    • Slowly add the resulting mixture to the cold hydrochloric acid with continuous stirring, maintaining the temperature between 0-5°C using an ice bath. This forms the diazonium salt solution.

  • Preparation of the Coupling Component Solution:

    • Dissolve J-Acid in an aqueous solution of sodium hydroxide. Cool this solution in an ice-water bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold J-Acid solution with vigorous stirring.

    • Maintain the temperature below 5°C. A brightly colored precipitate of the azo dye will form.

    • Continue stirring for 10-15 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation and Purification of the Azo Dye:

    • Add sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility in water.

    • Isolate the precipitated dye by vacuum filtration.

    • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

    • Dry the synthesized azo dye.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation Amine Primary Aromatic Amine + Na2CO3 + H2O Mix1 Mix Amine and Nitrite Solutions Amine->Mix1 NaNO2 Sodium Nitrite + H2O NaNO2->Mix1 HCl Cold HCl (0-5°C) Diazonium Diazonium Salt Solution HCl->Diazonium Mix1->Diazonium Add to cold HCl Mix2 Azo Coupling (0-5°C) Diazonium->Mix2 J_Acid J-Acid Derivative (e.g., Rhoduline Acid) + NaOH + H2O Coupling_Sol Coupling Component Solution J_Acid->Coupling_Sol Coupling_Sol->Mix2 Azo_Dye Azo Dye (Precipitate) Mix2->Azo_Dye Salting Salting Out (+ NaCl) Azo_Dye->Salting Filtration Vacuum Filtration Salting->Filtration Drying Drying Filtration->Drying Final_Dye Purified Azo Dye Drying->Final_Dye Textile_Dyeing_Workflow Scour Scour Textile (Wash with detergent) Add_Textile Add Wet Textile to Dye Bath Scour->Add_Textile Prepare_Bath Prepare Dye Bath (Dye + Water + Salt) Prepare_Bath->Add_Textile Heat Heat to Simmer (85-95°C) Add_Textile->Heat Add_Acid Add Acid (Vinegar or Citric Acid) Heat->Add_Acid Dyeing Maintain Temperature and Stir (30-60 min) Add_Acid->Dyeing Cool Cool Down Slowly Dyeing->Cool Rinse Rinse Until Clear Cool->Rinse Dry Air Dry Rinse->Dry Biological_Activity_Pathway Rhoduline_Acid Rhoduline Acid Properties Reported Biological Properties Rhoduline_Acid->Properties Anti_Inflammatory Anti-inflammatory Properties->Anti_Inflammatory Anti_Tumor Anti-tumor Properties->Anti_Tumor Antioxidant Antioxidant Properties->Antioxidant Further_Research Requires Further Investigation Anti_Inflammatory->Further_Research Anti_Tumor->Further_Research Antioxidant->Further_Research

References

Method

Rhodanine: A Versatile Scaffold for the Synthesis of Complex Molecules in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Rhodanine, a five-membered heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for modifications at multiple positions, making it an ideal building block for the synthesis of a diverse range of biologically active molecules. Rhodanine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. These notes provide an overview of the applications of rhodanine in complex molecule synthesis and detailed protocols for the preparation and evaluation of its derivatives.

Synthetic Protocols

The most common and versatile method for the synthesis of bioactive rhodanine derivatives is the Knoevenagel condensation of rhodanine with various aldehydes. This reaction is typically carried out in the presence of a basic catalyst and can be optimized using conventional heating, microwave irradiation, or green chemistry approaches.

Protocol 1: General Synthesis of 5-Arylidene-Rhodanine Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 5-arylidene-rhodanine derivatives, a class of compounds frequently investigated for their anticancer properties.

Materials:

  • Rhodanine (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Sodium acetate (2 equivalents)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of rhodanine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq) is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-arylidene-rhodanine derivative.

Protocol 2: Microwave-Assisted Green Synthesis of 5-Arylidene-Rhodanine Derivatives

This protocol offers a more environmentally friendly and efficient method for the synthesis of 5-arylidene-rhodanine derivatives using microwave irradiation.

Materials:

  • Rhodanine (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Alum (KAl(SO₄)₂·12H₂O) (15 mol%)

  • Water (solvent)

Procedure:

  • In a microwave-safe vessel, a mixture of rhodanine (20 mmol), the aromatic aldehyde (20 mmol), and alum (15 mol%) is prepared in water.

  • The vessel is sealed and subjected to microwave irradiation at 600 watts, with intermittent irradiation at 30-second intervals for a total of 3-6 minutes.

  • Reaction completion is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration.

  • The product is washed with water and dried to afford the 5-arylidene-rhodanine derivative in high yield and purity.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer activity of various rhodanine derivatives against different cancer cell lines, with IC₅₀ values indicating the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Anticancer Activity of 5-Arylidene-Rhodanine Derivatives

Compound IDSubstitution on Arylidene RingCancer Cell LineIC₅₀ (µM)Reference
1 4-ChloroMCF-7 (Breast)7.67[1]
2 4-NitroMCF-7 (Breast)11.7[1]
3 3,4,5-TrimethoxyHL-60 (Leukemia)0.21[2]
4 4-Hydroxy-3-methoxyMDA-MB-231 (Breast)2.912[1]
5 2,4-DichloroA549 (Lung)2.67[2]

Table 2: Inhibitory Activity of Rhodanine Glycoside Derivatives

Compound IDDescriptionTargetIC₅₀ (µM)Reference
11a N-Rhodanine GlycosideMCF-7 (Breast)3.7
12b N-Rhodanine GlycosideMCF-7 (Breast)3.1
12f N-Rhodanine GlycosideHepG2 (Liver)2.2
12f N-Rhodanine GlycosideTopoisomerase II7.3
12f N-Rhodanine GlycosideDNA Intercalation18.2

Signaling Pathways and Molecular Targets

Rhodanine derivatives exert their biological effects by interacting with various molecular targets and modulating key signaling pathways involved in disease pathogenesis.

Phosphatase of Regenerating Liver-3 (PRL-3) Signaling

PRL-3 is a phosphatase that is overexpressed in numerous cancers and is associated with metastasis. Some rhodanine derivatives have been identified as inhibitors of PRL-3, thereby blocking downstream signaling pathways that promote cancer cell migration and invasion.

PRL3_Signaling_Pathway PRL3 PRL-3 PI3K_AKT PI3K/AKT Pathway PRL3->PI3K_AKT MAPK MAPK Pathway PRL3->MAPK STAT3 JAK/STAT3 Pathway PRL3->STAT3 TGFb TGF-β/Smad Pathway PRL3->TGFb Rhodanine Rhodanine Derivatives Rhodanine->PRL3 Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration & Invasion MAPK->Migration MAPK->Proliferation STAT3->Proliferation TGFb->Migration HIF2a_Signaling_Pathway Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a Stabilization Nucleus Nucleus HIF2a->Nucleus Translocation Rhodanine Rhodanine Derivatives Rhodanine->HIF2a Inhibition of Nuclear Translocation VEGF VEGF Nucleus->VEGF Transcription TGFa TGF-α Nucleus->TGFa Transcription CyclinD1 Cyclin D1 Nucleus->CyclinD1 Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Proliferation Proliferation TGFa->Proliferation CyclinD1->Proliferation Drug_Discovery_Workflow Synthesis Synthesis of Rhodanine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive (Redesign) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Synthesize Analogs Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_Opt->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Application

Application Notes and Protocols for Reactions of Rhoduline Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the known applications and synthetic methodologies involving Rhoduline Acid, also known as Di-J...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications and synthetic methodologies involving Rhoduline Acid, also known as Di-J acid. The primary application of this compound is in the synthesis of diazo and tetranitazole dyes. While detailed quantitative data and biological activity information for Rhoduline Acid and its direct derivatives are limited in publicly available literature, this document outlines the general experimental procedures and principles for its use in chemical synthesis.

Chemical and Physical Properties of Rhoduline Acid

Rhoduline Acid, chemically identified as 4-hydroxy-7-((5-hydroxy-7-sulfonaphthalen-2-yl)amino)naphthalene-2-sulfonic acid, is an acidic compound that serves as a key intermediate in the dye industry.[1][2] Its chemical structure and basic properties are summarized in the table below.

PropertyValue
Synonyms Di-J acid, 4-hydroxy-7-((5-hydroxy-7-sulfonaphthalen-2-yl)amino)naphthalene-2-sulfonic acid
CAS Number 87-03-6
Molecular Formula C₂₀H₁₅NO₈S₂
Molecular Weight 461.46 g/mol
Appearance Powder
Primary Application Intermediate in the synthesis of azo dyes

Experimental Protocols for Azo Dye Synthesis using Rhoduline Acid

The synthesis of azo dyes using Rhoduline Acid as a coupling component follows a well-established two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with Rhoduline Acid.

2.1. General Protocol for Diazotization of a Primary Aromatic Amine

This procedure outlines the formation of a diazonium salt from a generic primary aromatic amine. The specific quantities and conditions may need to be optimized depending on the chosen amine.

Materials:

  • Primary aromatic amine (e.g., aniline or a substituted aniline)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve the primary aromatic amine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C.

  • Stir the mixture for a short period to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction due to its instability.

2.2. General Protocol for Coupling of Diazonium Salt with Rhoduline Acid

This procedure describes the coupling reaction between the prepared diazonium salt and Rhoduline Acid to form the azo dye.

Materials:

  • Diazonium salt solution (from step 2.1)

  • Rhoduline Acid (Di-J acid)

  • Sodium hydroxide or other suitable base

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve Rhoduline Acid in an aqueous alkaline solution (e.g., sodium hydroxide solution) to form the corresponding phenoxide, which is more reactive towards electrophilic attack.

  • Cool the Rhoduline Acid solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold Rhoduline Acid solution with constant stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • Control the pH of the reaction mixture as required for the specific coupling reaction, typically in the neutral to slightly alkaline range.

  • The completion of the reaction is often indicated by a distinct color change.

  • The resulting azo dye may precipitate out of the solution and can be collected by filtration.

  • The crude dye can be purified by recrystallization from a suitable solvent.

Note: The exact reaction conditions, including stoichiometry, temperature, pH, and reaction time, will vary depending on the specific aromatic amine used and the desired final product. Optimization of these parameters is crucial for achieving high yields and purity.

Quantitative Data

Despite extensive searches of scientific literature and patent databases, specific quantitative data such as reaction yields, precise molar ratios, and optimal reaction times for the synthesis of azo dyes specifically from Rhoduline Acid could not be found. The available information is generally qualitative, describing the use of Rhoduline Acid as a coupling component. Researchers should perform their own optimization studies to determine these parameters for their specific reactions.

Biological Activity

There is currently no publicly available data on the biological activity, including cytotoxicity or antimicrobial properties, of Rhoduline Acid or its direct azo dye derivatives. While some studies report the biological activities of "rhodanine derivatives," these are a distinct class of compounds and the findings are not applicable to Rhoduline Acid. Further research is required to explore the potential biological effects of Rhoduline Acid-derived compounds.

Visualizations

5.1. Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using Rhoduline Acid.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Primary Aromatic Amine D Diazonium Salt Solution A->D 1. B HCl, H₂O B->D C NaNO₂, H₂O (0-5°C) C->D G Azo Dye D->G Slow Addition (0-5°C) E Rhoduline Acid (Di-J acid) E->G 2. F NaOH, H₂O F->G H Filtration G->H I Recrystallization H->I J Purified Azo Dye I->J

Caption: General workflow for the synthesis of an azo dye from a primary aromatic amine and Rhoduline Acid.

5.2. Signaling Pathway

No information regarding the involvement of Rhoduline Acid or its derivatives in any biological signaling pathways could be found in the reviewed literature. Therefore, a signaling pathway diagram cannot be provided.

References

Method

Application Notes and Protocols: Rhodamine Derivatives in the Synthesis of Photosensitive Materials

A Note to Our Researchers: While the initial inquiry focused on Rhoduline Acid, a comprehensive search of scientific literature and chemical databases did not yield significant evidence of its application in the synthesi...

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Researchers: While the initial inquiry focused on Rhoduline Acid, a comprehensive search of scientific literature and chemical databases did not yield significant evidence of its application in the synthesis of photosensitive materials for research or drug development. The primary documented use of Rhoduline Acid (also known as Di-J Acid) is as an intermediate in the manufacturing of azo dyes.

Therefore, to provide relevant and actionable information, these application notes will focus on a closely related and extensively documented class of compounds: Rhodamine derivatives . Rhodamines are a family of xanthene-based dyes widely recognized for their excellent photophysical properties and their application as photosensitizers in photodynamic therapy (PDT), fluorescence imaging, and other photosensitive material applications.

Introduction to Rhodamine Derivatives as Photosensitizers

Rhodamine derivatives are a class of fluorescent dyes characterized by a xanthene core. They are widely used in biotechnology and medicine as fluorescent labels and, more importantly for the context of these notes, as photosensitizers. In photodynamic therapy, a photosensitizer is a molecule that, upon excitation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce localized cell death, making them valuable for cancer treatment and antimicrobial applications.[1][2]

Rhodamines are particularly advantageous due to their:

  • High molar extinction coefficients in the visible region of the spectrum.

  • Excellent fluorescence quantum yields, making them suitable for imaging and tracking.

  • The ability to be chemically modified to tune their photophysical properties and improve their efficacy as photosensitizers.[3]

While traditional rhodamines have low singlet oxygen quantum yields, modifications such as the incorporation of heavy atoms (e.g., bromine, selenium) can significantly enhance their photosensitizing capabilities.[1][4]

Quantitative Data of Selected Rhodamine Photosensitizers

The photophysical properties of rhodamine derivatives are crucial for their function as photosensitizers. The following table summarizes key quantitative data for several commonly used or promising rhodamine derivatives.

PhotosensitizerAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Singlet Oxygen Quantum Yield (Φ_Δ)Solvent/MediumReference(s)
Rhodamine 6G (R6G)~530~5550.30Aqueous
R6G in Oxidized Sodium Alginate~530~5550.81Hydrogel
Rhodamine B isothiocyanate (RBITC)554-570595Not typically high; used more for labelingVarious
4,5-dibromorhodamine methyl esterNot specifiedNot specified0.3-0.5Various
4,5-dibromorhodamine n-butyl esterNot specifiedNot specified0.3-0.5Various
Angular Extended Thiorhodamine (6-S)640-700Not specifiedNot specifiedNot specified
Angular Extended Selenorhodamine (6-Se)640-700Not specifiedNot specifiedNot specified

Experimental Protocols

General Synthesis of a Rhodamine-Based Photosensitizer

This protocol describes a general method for synthesizing rhodamine derivatives, which can be adapted for specific target molecules. A common approach involves the condensation of 3-aminophenols with phthalic anhydrides or benzaldehydes. A more modern and versatile approach uses a common intermediate like 3,6-difluoroxanthone.

Materials:

  • 3,6-difluoroxanthone (or other suitable xanthone intermediate)

  • Appropriate amine nucleophile (e.g., for introducing desired side chains)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 3,6-difluoroxanthone intermediate in the anhydrous solvent.

  • Add the amine nucleophile and the base to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time and at a specific temperature (these conditions will vary depending on the specific reactants).

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final rhodamine derivative.

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photosensitizer Properties

3.2.1. Determination of Singlet Oxygen Quantum Yield (Φ_Δ)

This protocol outlines a relative method for determining the singlet oxygen quantum yield using a known standard.

Materials:

  • Synthesized rhodamine photosensitizer

  • Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal, zinc phthalocyanine)

  • Solvent (e.g., DMF, ethanol, water)

  • Spectrofluorometer with a near-infrared detector capable of measuring phosphorescence at ~1270 nm.

Procedure:

  • Prepare solutions of the reference and the sample photosensitizer in the same solvent with matched absorbance at the excitation wavelength.

  • Measure the singlet oxygen phosphorescence spectrum for both the reference and the sample by exciting at the chosen wavelength and detecting the emission around 1270 nm.

  • Integrate the area under the phosphorescence peak for both the reference and the sample.

  • Calculate the singlet oxygen quantum yield of the sample using the following equation:

    Φ_Δ(sample) = Φ_Δ(reference) * [I(sample) / I(reference)] * [A(reference) / A(sample)]

    Where:

    • I is the integrated phosphorescence intensity.

    • A is the absorbance at the excitation wavelength.

3.2.2. In Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for assessing the phototoxicity of a rhodamine-based photosensitizer on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Synthesized rhodamine photosensitizer

  • Phosphate-buffered saline (PBS)

  • Light source with a specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., a laser or LED array)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Photosensitizer Incubation: The next day, replace the culture medium with fresh medium containing various concentrations of the rhodamine photosensitizer. Include control wells with no photosensitizer. Incubate for a specific duration (e.g., 4-24 hours) in the dark.

  • Washing: After incubation, wash the cells with PBS to remove any unbound photosensitizer.

  • Irradiation: Add fresh culture medium to the wells and expose the cells to light from the light source for a defined period. Keep a set of "dark toxicity" control plates that are not exposed to light.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each well.

  • Data Analysis: Calculate the cell viability for each concentration of the photosensitizer, both with and without light exposure. This will allow for the determination of the phototoxicity and dark toxicity of the compound.

Diagrams

Mechanism of Action: Photodynamic Therapy

The following diagram illustrates the general mechanism of action for a rhodamine-based photosensitizer in photodynamic therapy, leading to the generation of reactive oxygen species.

Caption: Mechanism of Type II Photodynamic Therapy with a Rhodamine Photosensitizer.

Experimental Workflow: In Vitro PDT

This diagram outlines the key steps in the experimental workflow for evaluating the in vitro photodynamic efficacy of a newly synthesized rhodamine photosensitizer.

InVitro_PDT_Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation 2. Incubate with Rhodamine Photosensitizer (in dark) cell_seeding->incubation washing 3. Wash to Remove Unbound Photosensitizer incubation->washing irradiation 4. Irradiate with Specific Wavelength Light washing->irradiation post_incubation 5. Incubate for 24-48 hours (in dark) irradiation->post_incubation viability_assay 6. Perform Cell Viability Assay (e.g., MTT) post_incubation->viability_assay analysis 7. Analyze Data (Phototoxicity vs. Dark Toxicity) viability_assay->analysis end End analysis->end

Caption: Workflow for In Vitro Photodynamic Therapy Efficacy Testing.

References

Application

safe handling and storage procedures for Rhoduline Acid

Application Notes and Protocols: Rhoduline Acid For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of available information on Rhoduline Acid (CAS 87-03-6). A com...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Rhoduline Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on Rhoduline Acid (CAS 87-03-6). A complete, official Safety Data Sheet (SDS) with comprehensive quantitative data was not available at the time of writing. The information herein is intended for guidance and should be supplemented with a thorough review of an official SDS from a chemical supplier before any handling or use of this substance. No information was found regarding the involvement of Rhoduline Acid in any biological signaling pathways; therefore, a diagram for this has not been provided.

Chemical and Physical Properties

Rhoduline Acid, also known as Di-J acid, is primarily used as an intermediate in the synthesis of azo dyes.[1][2][3] It is a solid, appearing as a powder.[1]

PropertyValueReference
CAS Number 87-03-6[1]
Molecular Formula C20H15NO8S2
Molecular Weight 461.5 g/mol
Form Powder
Synonyms J Acid Imide, Di-J acid, R W acid

Safety and Handling Procedures

Hazard Identification

While a specific hazard classification for Rhoduline Acid is not detailed in the available search results, it is an acidic compound and should be handled with the appropriate precautions for this class of chemicals. Acids are corrosive and can cause harm upon contact with skin, eyes, and the respiratory tract.

Personal Protective Equipment (PPE)

When handling Rhoduline Acid, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling
  • Use Rhoduline Acid in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid creating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and bases.

  • Opened containers must be carefully resealed and kept upright to prevent leakage.

Experimental Protocols

Rhoduline Acid is primarily used as a coupling component in the synthesis of azo dyes. The following is a generalized protocol for the synthesis of an azo dye, which can be adapted for use with Rhoduline Acid.

General Protocol for Azo Dye Synthesis

Materials:

  • Aromatic amine (for diazotization)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Rhoduline Acid (coupling component)

  • Sodium hydroxide (NaOH) or other base

  • Ice

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Diazotization of the Aromatic Amine: a. Dissolve the aromatic amine in a dilute solution of hydrochloric acid in a beaker. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while stirring continuously. Maintain the temperature between 0-5 °C. d. The completion of the diazotization can be checked with starch-iodide paper (a blue-violet color indicates excess nitrous acid).

  • Preparation of the Coupling Component Solution: a. Dissolve Rhoduline Acid in a dilute aqueous solution of sodium hydroxide in a separate beaker. b. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold solution of the coupling component (Rhoduline Acid) with constant stirring. b. Maintain the temperature at 0-5 °C. c. The coupling reaction is usually accompanied by the formation of a brightly colored precipitate of the azo dye. d. Continue stirring for 15-30 minutes to ensure the completion of the reaction.

  • Isolation and Purification of the Azo Dye: a. Isolate the precipitated dye by vacuum filtration using a Büchner funnel. b. Wash the dye with cold water to remove any unreacted starting materials and salts. c. The dye can be further purified by recrystallization from an appropriate solvent. d. Dry the purified dye in a desiccator or a drying oven at a suitable temperature.

Visualizations

Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation & Purification start_amine Aromatic Amine in HCl add_nitrite Add NaNO2 solution (0-5°C) start_amine->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt coupling_reaction Combine solutions (0-5°C) diazonium_salt->coupling_reaction start_rhoduline Rhoduline Acid in NaOH start_rhoduline->coupling_reaction azo_dye_precipitate Azo Dye Precipitate coupling_reaction->azo_dye_precipitate filtration Vacuum Filtration azo_dye_precipitate->filtration washing Wash with cold water filtration->washing drying Dry the dye washing->drying purified_dye Purified Azo Dye drying->purified_dye

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rhoduline Acid Purification

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Rhoduline Acid (also known as Di-J Acid). Below you will find troublesh...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Rhoduline Acid (also known as Di-J Acid). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Rhoduline Acid and what are its common applications?

Rhoduline Acid, or Di-J Acid, is a complex organic compound classified as an aminonaphthol disulfonic acid. Its chemical formula is C₂₀H₁₅NO₈S₂ and its CAS number is 87-03-6.[1] It is primarily used as a vital intermediate in the synthesis of various diazo and tetranitazole dyes.[] Due to its chemical structure, it also finds applications in research exploring anti-inflammatory and antioxidant properties.[1]

Q2: What are the primary methods for purifying crude Rhoduline Acid?

The most effective purification techniques for Rhoduline Acid leverage its solubility properties. As a disulfonic acid, it is highly soluble in water and dilute alkaline solutions but has poor solubility in most non-polar organic solvents. The primary purification methods are:

  • Recrystallization (Salting Out): This is the most common and effective method. It involves dissolving the crude Rhoduline Acid in hot water and then precipitating the purified sodium salt of the acid by adding a high concentration of a neutral salt, such as sodium chloride.

  • Acid-Base Extraction: This technique can be used to separate Rhoduline Acid from non-acidic impurities by dissolving the crude mixture in a dilute basic solution, washing with an organic solvent to remove neutral and basic impurities, and then re-precipitating the Rhoduline Acid by adding acid.

  • Column Chromatography: While less common for bulk purification due to the high polarity of Rhoduline Acid, ion-exchange chromatography can be an effective method for achieving very high purity on a smaller scale.

Q3: What are the most common impurities found in crude Rhoduline Acid?

Impurities in Rhoduline Acid typically arise from the synthesis process. Common contaminants include:

  • Unreacted J-Acid: The precursor molecule, J-Acid (2-amino-5-naphthol-7-sulfonic acid), may be present if the reaction has not gone to completion.

  • Sodium Sulfite Ester of Dioxy-J-Acid: This is a significant by-product that can form during the synthesis of Di-J Acid.

  • Inorganic Salts: Residual salts from the reaction and work-up, such as sodium sulfite and sodium chloride, are common.

  • Isomeric By-products: Depending on the reaction conditions, other isomeric forms of aminonaphthol sulfonic acids might be present.

Q4: How can I assess the purity of my Rhoduline Acid sample?

Several analytical methods can be used to determine the purity of Rhoduline Acid:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a highly effective method for quantifying the purity of Rhoduline Acid and identifying impurities.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity and help in identifying the presence of impurities.

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Troubleshooting Guides

Recrystallization (Salting Out)

Problem: Low or No Crystal Formation Upon Cooling and Salting Out

Possible CauseTroubleshooting Step
Too much solvent was used. Concentrate the solution by carefully heating to evaporate some of the water. Be cautious not to overheat and decompose the product.
Insufficient salting out. Add more sodium chloride to the solution to further decrease the solubility of the Rhoduline Acid sodium salt.
Supersaturation of the solution. Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod or by adding a seed crystal of pure Rhoduline Acid.
Cooling process was too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling encourages the formation of purer, larger crystals.

Problem: Oily Precipitate Forms Instead of Crystals

Possible CauseTroubleshooting Step
Presence of significant impurities. The impurities may be interfering with crystal lattice formation. Consider a preliminary purification step like an acid-base wash before recrystallization.
Solution is too concentrated. Add a small amount of hot water to the mixture and reheat until the oil dissolves. Then, allow it to cool slowly.

Problem: Purified Crystals are Still Colored or Impure

Possible CauseTroubleshooting Step
Colored impurities present. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.
Impurities co-precipitated with the product. Perform a second recrystallization. Ensure the initial dissolution is complete and that the cooling process is slow and gradual.
Incomplete washing of crystals. Wash the filtered crystals thoroughly with a cold, saturated brine solution to remove any mother liquor containing dissolved impurities.

Data Presentation

Table 1: Estimated Solubility of Rhoduline Acid

SolventTemperature (°C)Approximate Solubility ( g/100 mL)
Water20~ 5
Water100> 20
1 M NaOH20> 15
Ethanol20< 0.1
Acetone20< 0.1
Hexane20Insoluble

Note: These are estimated values based on the general solubility of aminonaphthol sulfonic acids. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Purification of Rhoduline Acid by Recrystallization (Salting Out)

Objective: To purify crude Rhoduline Acid by precipitating its sodium salt from an aqueous solution.

Materials:

  • Crude Rhoduline Acid

  • Deionized water

  • Sodium chloride (NaCl)

  • Activated charcoal (optional)

  • 5 M Hydrochloric acid (HCl)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Rhoduline Acid. For every 10 g of crude material, add 100-150 mL of deionized water. Heat the mixture to boiling while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (approx. 0.1-0.2 g per 10 g of crude product) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

  • Salting Out: Reheat the filtrate to boiling. While stirring, gradually add solid sodium chloride until the solution is saturated (some solid NaCl remains undissolved).

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold, saturated sodium chloride solution to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Rhoduline Acid B Add Hot Water & Heat to Boil A->B C Hot Gravity Filtration (Removes Insolubles) B->C D Add NaCl (Salting Out) C->D E Slow Cooling & Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Brine F->G H Dry Crystals G->H I Pure Rhoduline Acid H->I

Caption: Workflow for the purification of Rhoduline Acid via recrystallization.

Troubleshooting_Tree cluster_no_crystals No/Low Crystal Yield cluster_impure Impure Crystals Start Recrystallization Issue A Too much solvent? Start->A Low Yield D Colored Product? Start->D Impure Product A_yes Yes A->A_yes A_no No A->A_no Sol_A Concentrate Solution A_yes->Sol_A B Insufficient Salt? A_no->B B_yes Yes B->B_yes B_no No B->B_no Sol_B Add More NaCl B_yes->Sol_B C Supersaturated? B_no->C C_yes Yes C->C_yes Sol_C Scratch/Seed C_yes->Sol_C D_yes Yes D->D_yes D_no No D->D_no Sol_D Use Activated Charcoal D_yes->Sol_D E Co-precipitation? D_no->E E_yes Yes E->E_yes Sol_E Re-recrystallize Slowly E_yes->Sol_E

Caption: Troubleshooting decision tree for Rhoduline Acid recrystallization.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with Rhoduline Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Rhoduline Acid. The information...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Rhoduline Acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Issue: Rhoduline Acid fails to dissolve adequately in aqueous buffers.

Researchers often face challenges in achieving the desired concentration of Rhoduline Acid in aqueous solutions for biological assays. This can be attributed to the compound's complex aromatic structure, despite the presence of polar sulfonic acid groups. The following table summarizes potential strategies to enhance aqueous solubility.

Table 1: Strategies for Enhancing Aqueous Solubility of Rhoduline Acid

StrategyPrincipleRecommended Starting ConditionsPotential Limitations
pH Adjustment Increasing the pH of the solution deprotonates the acidic sulfonic acid and hydroxyl groups, forming a more soluble salt.[1][2]Adjust the pH of the buffer to >7.0. A starting point of pH 7.4 (physiological) is recommended. For higher concentrations, pH 8.0-9.0 may be explored.High pH can affect compound stability and may not be suitable for all biological assays.[2]
Co-solvents The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the solvation of hydrophobic regions of the molecule.[3]Start with a low percentage (1-5%) of Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) in the final aqueous solution.Organic solvents can be toxic to cells and may interfere with certain assays.[4] The final concentration of the co-solvent should be carefully controlled and validated.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.Prepare a stock solution of a non-ionic surfactant such as Tween® 80 or Polysorbate 20 (e.g., 10% w/v). Add small aliquots to the Rhoduline Acid solution to achieve a final surfactant concentration of 0.01-0.1%.Surfactants can disrupt cell membranes and interfere with protein activity.
Salt Formation Converting the acidic drug into a salt form can significantly increase its solubility and dissolution rate.Prepare a salt of Rhoduline Acid by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide) before dissolution in an aqueous buffer.The stability of the salt form needs to be assessed, as some salts can be hygroscopic.
Micronization Reducing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.If working with the solid form, use techniques like sonication or milling to reduce particle size before attempting to dissolve.This technique increases the rate of dissolution but not the equilibrium solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Rhoduline Acid?

A1: There is limited publicly available data on the specific aqueous solubility of Rhoduline Acid. However, as an acid dye containing two sulfonic acid groups, it is expected to have some degree of water solubility. The solubility is likely dependent on factors such as pH, temperature, and the ionic strength of the solution. For analogous compounds like naphthalene disulfonic acids, solubility is known to be temperature-dependent.

Q2: I observe precipitation when I dilute my DMSO stock solution of Rhoduline Acid into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution after the dilution of the organic co-solvent. To address this, consider the following:

  • Reduce the final concentration: Lower the final concentration of Rhoduline Acid in your assay.

  • Optimize the co-solvent percentage: Determine the minimum percentage of DMSO required to maintain solubility. A final DMSO concentration of less than 1% is generally recommended for cell-based assays.

  • Use a solubilizing agent: Incorporate a surfactant or cyclodextrin in your aqueous buffer to enhance solubility.

Q3: Can I heat the solution to improve the solubility of Rhoduline Acid?

A3: Gently warming the solution can increase the solubility of many compounds, including acid dyes. However, it is crucial to first assess the thermal stability of Rhoduline Acid to avoid degradation. Start with mild heating (e.g., 37°C) and monitor for any changes in color or the appearance of degradation products by HPLC.

Q4: Are there any specific solvents that should be avoided when working with Rhoduline Acid?

A4: While polar aprotic solvents like DMSO and DMF are commonly used for initial stock solutions, it is important to minimize their concentration in final aqueous solutions for biological experiments. Non-polar organic solvents such as hexane and toluene are unlikely to be effective in dissolving Rhoduline Acid due to its polar functional groups. The choice of solvent should always be guided by the specific requirements of the downstream application.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of Rhoduline Acid in a specific aqueous buffer.

Materials:

  • Rhoduline Acid (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid Rhoduline Acid to a glass vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Quantify the concentration of Rhoduline Acid in the filtrate using a validated HPLC method with a standard calibration curve.

  • The determined concentration represents the equilibrium solubility of Rhoduline Acid under the tested conditions.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add Excess Rhoduline Acid to Buffer B Seal and Agitate (24-48h at constant T) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze Filtrate by HPLC D->E F Determine Concentration (Equilibrium Solubility) E->F

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Signaling Pathway Visualization

While the specific signaling pathways modulated by Rhoduline Acid are not yet fully elucidated, its reported anti-tumor and anti-cancer activities suggest potential interaction with pathways commonly dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and is a frequent target for anti-cancer drug development. The following diagram illustrates a simplified representation of the MAPK/ERK signaling cascade. The potential inhibitory role of a compound like Rhoduline Acid is presented hypothetically for illustrative purposes.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Rhoduline Acid (Hypothetical Target) Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical point of inhibition.

References

Troubleshooting

Rhoduline Acid reaction side products and their identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Rhoduline Acid (also known...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Rhoduline Acid (also known as Di-J Acid).

Frequently Asked Questions (FAQs)

Q1: What is the scientific name and CAS number for Rhoduline Acid?

Rhoduline Acid is technically known as 5,5'-dihydroxy-2,2'-dinaphthylamine-7,7'-disulfonic acid. Its CAS number is 87-03-6.

Q2: What is the common method for synthesizing Rhoduline Acid?

Rhoduline Acid is synthesized by heating J-acid (2-amino-5-naphthol-7-sulfonic acid) in an aqueous solution with a bisulfite, such as sodium bisulfite. This reaction is a variation of the Bucherer reaction.[1]

Q3: What is the main known side product in the synthesis of Rhoduline Acid?

The primary documented side product is the sodium sulfite ester of dioxy-J-acid.[1] Its formation is more prevalent in the absence of an ammonium salt during the reaction.[1]

Q4: How can the formation of the main side product be minimized?

The formation of the dioxy-J-acid-sulfite-ester can be significantly suppressed by conducting the reaction in the presence of a water-soluble, acid-reacting ammonium salt, such as ammonium chloride or ammonium bisulfite.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Rhoduline Acid (<60%) Formation of the dioxy-J-acid-sulfite-ester side product.[1]Add a water-soluble, acid-reacting ammonium salt (e.g., ammonium chloride or ammonium bisulfite) to the reaction mixture. This has been shown to improve yield and purity.
Incomplete reaction.Ensure the reaction is heated at a gentle reflux (around 100-102°C) for a sufficient duration (e.g., 6 hours) until a test shows no unreacted J-acid.
Product is Impure Presence of the dioxy-J-acid-sulfite-ester side product.In addition to using an ammonium salt, the product can be purified by dissolving the filtered product in water and precipitating it with an excess of hydrochloric acid.
Unreacted J-acid starting material.Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or HPLC).
Difficulty in Isolating the Product The product may remain soluble in the reaction mixture.After the reaction is complete, add sodium chloride to the cooled mixture to salt out the disodium salt of Rhoduline Acid before filtering.

Side Product Identification

The primary side product in Rhoduline Acid synthesis is identified as the sodium sulfite ester of dioxy-J-acid .

Identification Methods:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the identification and quantification of Rhoduline Acid and its side products.

  • HPLC: A reversed-phase C18 column can be used with a suitable mobile phase to separate the components of the reaction mixture.

  • MS: Mass spectrometry can provide molecular weight information to confirm the identity of the main product and any impurities.

Experimental Protocols

Synthesis of Rhoduline Acid (Improved Method)

This protocol is based on the improved synthesis method described in U.S. Patent 2,120,660.

Materials:

  • J-acid (2-amino-5-naphthol-7-sulfonic acid)

  • Ammonium chloride

  • Sodium bisulfite

  • Water

  • Sodium chloride

  • Hydrochloric acid (for purification, if necessary)

Procedure:

  • Charge a reaction vessel with 1 mole equivalent of J-acid and approximately 900 parts of water.

  • Add 1 mole equivalent of ammonium chloride and 2.5 mole equivalents of sodium bisulfite.

  • Heat the mixture to a gentle reflux (100-102°C) and maintain for approximately 6 hours, or until the reaction is complete.

  • Add approximately 250 parts of sodium chloride to the reaction mixture.

  • Cool the mixture and filter to collect the precipitated di-sodium salt of Rhoduline Acid.

  • Wash the filter cake with a brine solution.

Visualizations

Logical Relationship in Rhoduline Acid Synthesis

cluster_reactants Reactants cluster_conditions Reaction Conditions J-acid J-acid Rhoduline Acid Rhoduline Acid J-acid->Rhoduline Acid Main Reaction Side Product (dioxy-J-acid-sulfite-ester) Side Product (dioxy-J-acid-sulfite-ester) J-acid->Side Product (dioxy-J-acid-sulfite-ester) Side Reaction Sodium Bisulfite Sodium Bisulfite Sodium Bisulfite->Rhoduline Acid Sodium Bisulfite->Side Product (dioxy-J-acid-sulfite-ester) Heat (Reflux) Heat (Reflux) Heat (Reflux)->Rhoduline Acid Ammonium Salt Ammonium Salt Ammonium Salt->Side Product (dioxy-J-acid-sulfite-ester) Inhibits

Caption: Logical diagram of Rhoduline Acid synthesis.

Experimental Workflow for Side Product Identification

Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Mass Spectrometry Analysis Mass Spectrometry Analysis HPLC Separation->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis Identification of Main Product and Side Products Identification of Main Product and Side Products Data Analysis->Identification of Main Product and Side Products

Caption: Workflow for identifying reaction side products.

References

Optimization

Technical Support Center: Optimizing Azo Dye Synthesis with Rhoduline Acid

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for optimizing reaction conditions when using Rhoduline Acid (also known as Di-J Acid or 7,7'-...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions when using Rhoduline Acid (also known as Di-J Acid or 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid)) in the synthesis of azo dyes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Rhoduline Acid and what is its primary application?

Rhoduline Acid, with the CAS number 87-03-6, is a complex chemical compound primarily used as a coupling agent in the synthesis of azo dyes.[1] Its chemical structure is 7,7'-Iminobis(4-hydroxy-2-naphthalenesulfonic acid). It is a key intermediate for producing a range of colored dyes.

Q2: What is the general reaction mechanism for synthesizing azo dyes with Rhoduline Acid?

The synthesis involves a two-step process:

  • Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[2][3]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with the electron-rich Rhoduline Acid (the coupling component) to form the azo dye, which is characterized by the -N=N- chromophore.[2][4]

Q3: Why is temperature control so critical during the diazotization step?

Diazonium salts are unstable and can decompose at temperatures above 5-10°C, leading to the liberation of nitrogen gas and the formation of unwanted byproducts, such as phenols. This decomposition will significantly reduce the yield of the desired azo dye. Therefore, maintaining a temperature of 0-5 °C using an ice bath is crucial for a successful reaction.

Q4: How does pH affect the azo coupling reaction with Rhoduline Acid?

The optimal pH for the coupling reaction depends on the coupling agent. For phenolic compounds like Rhoduline Acid, mildly alkaline conditions (pH > 7.5) are generally required to form the more reactive phenoxide ion. However, the specific optimal pH can vary, and it is a critical parameter to optimize for maximizing yield and purity.

Q5: What are some common methods for purifying the final azo dye product?

Common purification techniques for azo dyes include:

  • Salting out: Adding a saturated sodium chloride solution to the reaction mixture can precipitate the dye.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to obtain a more purified product.

  • Washing: The filtered dye should be washed with cold water to remove unreacted salts and other water-soluble impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Azo Dye Yield Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5-10°C.Maintain a strict temperature range of 0-5°C using an ice-salt bath and ensure slow, dropwise addition of the sodium nitrite solution.
Incomplete Diazotization: Insufficient acid or sodium nitrite.Use a slight excess of sodium nitrite (1.1 equivalents) and ensure a strongly acidic medium (e.g., with hydrochloric acid).
Incorrect pH for Coupling: The pH of the coupling reaction mixture was not optimal for Rhoduline Acid.Adjust the pH of the Rhoduline Acid solution to a mildly alkaline range (e.g., pH 8-9) before and during the addition of the diazonium salt solution. Monitor the pH throughout the reaction.
Off-Color Product or Presence of Impurities Formation of Phenols: Diazonium salt decomposition at elevated temperatures can lead to phenol formation, which can then couple to form different colored impurities.Strictly adhere to the 0-5°C temperature range during diazotization and coupling.
Side Reactions: The diazonium salt can couple at different positions on the Rhoduline Acid molecule, leading to isomeric impurities.Optimize the pH and temperature of the coupling reaction to favor the desired isomer. Slower addition of the diazonium salt can also improve selectivity.
Oxidation of Rhoduline Acid: Phenolic compounds can be susceptible to oxidation, especially under strongly alkaline conditions.Use a buffer to maintain the optimal pH and consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.
Poor Solubility of the Final Dye Incorrect Salt Form: The dye may have precipitated in a less soluble form.The final pH of the solution can affect the salt form and solubility of the dye. Adjusting the pH before isolation may be necessary.
Presence of Insoluble Impurities: Insoluble byproducts may have co-precipitated with the dye.Purify the crude product by recrystallization from a suitable solvent system.
Difficulty in Isolating the Product Product is too soluble in water. Use the "salting out" technique by adding a saturated solution of sodium chloride to decrease the solubility of the dye in the aqueous medium.
Fine precipitate that is difficult to filter. Heat the mixture to dissolve the precipitate and then allow it to cool slowly to form larger crystals. Using a different filter medium may also help.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the typical effects of key reaction parameters on the synthesis of azo dyes using naphtholsulfonic acid derivatives, which can be extrapolated for the optimization of reactions with Rhoduline Acid.

Parameter Condition Effect on Yield Effect on Purity Notes
Diazotization Temperature 0-5°CHighHighEssential to prevent diazonium salt decomposition.
> 10°CLowLowLeads to formation of phenols and other byproducts.
Coupling pH Mildly Acidic (pH 4-6)LowLowSuboptimal for phenolic coupling components.
Mildly Alkaline (pH 8-9)HighHighFavors the formation of the more reactive phenoxide ion.
Strongly Alkaline (pH > 10)Moderate to LowLowMay lead to oxidation of the coupling component and other side reactions.
**Stoichiometry (Amine:NaNO₂) **1:1.1HighHighA slight excess of sodium nitrite ensures complete diazotization.
< 1:1LowLowIncomplete diazotization leads to lower yield.
Addition Rate of Diazonium Salt Slow, dropwiseHighHighAllows for better temperature control and can improve selectivity, reducing isomeric impurities.
RapidModerate to LowLowCan lead to localized temperature increases and side reactions.

Experimental Protocols

Representative Protocol for Azo Dye Synthesis using Rhoduline Acid

This protocol provides a general methodology for the synthesis of an azo dye using a primary aromatic amine and Rhoduline Acid. Note: This is a representative protocol and may require optimization for specific aromatic amines.

Materials:

  • Primary Aromatic Amine (e.g., Aniline-2-sulfonic acid)

  • Rhoduline Acid (Di-J Acid)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of the Primary Aromatic Amine

  • In a 250 mL beaker, dissolve 0.01 mol of the primary aromatic amine in 50 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with Rhoduline Acid

  • In a 500 mL beaker, dissolve 0.01 mol of Rhoduline Acid in 100 mL of a 5% sodium carbonate solution. Stir until the Rhoduline Acid is completely dissolved.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold Rhoduline Acid solution with vigorous stirring.

  • Maintain the temperature below 5°C and continue stirring for 30-60 minutes. The formation of the colored azo dye should be observed.

  • Check the pH of the solution and ensure it remains mildly alkaline (pH 8-9). If necessary, add a small amount of 5% sodium carbonate solution.

Part C: Isolation and Purification of the Azo Dye

  • Once the coupling reaction is complete, gradually add a saturated sodium chloride solution to the reaction mixture with stirring to precipitate the dye ("salting out").

  • Continue stirring for 15-20 minutes in the ice bath.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold distilled water to remove excess salt.

  • Dry the purified dye in a desiccator or a low-temperature oven.

  • For further purification, the crude dye can be recrystallized from a suitable solvent such as an ethanol-water mixture.

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve Aromatic Amine in HCl A2 Cool to 0-5°C A1->A2 A4 Slowly Add NaNO₂ Solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 20 min at 0-5°C A4->A5 B3 Slowly Add Diazonium Salt Solution A5->B3 Freshly Prepared Diazonium Salt B1 Dissolve Rhoduline Acid in Na₂CO₃ B2 Cool to 0-5°C B1->B2 B2->B3 B4 Stir for 30-60 min at 0-5°C B3->B4 C1 Salting Out with NaCl B4->C1 Crude Dye Mixture C2 Vacuum Filtration C1->C2 C3 Wash with Cold Brine & Water C2->C3 C4 Dry the Product C3->C4 C5 Optional: Recrystallization C4->C5

Caption: Experimental Workflow for Azo Dye Synthesis.

troubleshooting_logic start Low or No Yield check_temp Was Diazotization Temp < 5°C? start->check_temp check_reagents Sufficient Acid & NaNO₂? check_temp->check_reagents Yes solution_temp Maintain Strict Temp Control check_temp->solution_temp No check_coupling_ph Was Coupling pH Alkaline (8-9)? check_reagents->check_coupling_ph Yes solution_reagents Use Slight Excess of NaNO₂ check_reagents->solution_reagents No solution_ph Adjust and Monitor Coupling pH check_coupling_ph->solution_ph No

Caption: Troubleshooting Logic for Low Yield Issues.

reaction_pathway amine Aromatic Amine (Ar-NH₂) diazonium Diazonium Salt (Ar-N₂⁺) amine->diazonium NaNO₂, HCl 0-5°C azo_dye Azo Dye (Ar-N=N-Rhoduline) diazonium->azo_dye Coupling (Alkaline pH) rhoduline Rhoduline Acid rhoduline->azo_dye

Caption: Simplified Azo Dye Synthesis Pathway.

References

Troubleshooting

troubleshooting Rhoduline Acid degradation pathways

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhoduline Acid. The information is designed...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhoduline Acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Rhoduline Acid and what are its common applications?

Rhoduline Acid, also known as Di-J acid, is an organic compound classified as an anthraquinone.[1] Its chemical formula is C20H15NO8S2.[2][3] It is primarily used as an intermediate in the synthesis of diazo and tetranitazole dyes.[3][4] Additionally, it has been noted for its potential anti-inflammatory, antipyretic, and antioxidant properties.

Q2: What are the likely causes of Rhoduline Acid degradation in my experiments?

Rhoduline Acid can degrade under various conditions, primarily due to its functional groups which are susceptible to hydrolysis, oxidation, and photolysis. Key factors that can induce degradation include exposure to harsh acidic or basic conditions, presence of oxidizing agents, and exposure to light, particularly UV light.

Q3: I am observing a significant loss of Rhoduline Acid in my stock solution. What could be the cause?

Loss of Rhoduline Acid in stock solutions is often due to instability. The stability of Rhoduline Acid is highly dependent on the pH of the solution. Extreme pH levels can catalyze hydrolysis of its functional groups. For long-term storage, it is advisable to keep the solution at a neutral or slightly acidic pH and protected from light.

Q4: My HPLC analysis shows multiple unexpected peaks. What could be their origin?

The appearance of multiple unexpected peaks in an HPLC chromatogram is a strong indicator of Rhoduline Acid degradation. These peaks represent various degradation products. To identify the cause, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, and photolytic stress) to characterize the degradation products and their retention times.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.
  • Question: Why am I seeing variable results with Rhoduline Acid in my cell-based assays?

  • Answer: Inconsistent results can stem from the degradation of Rhoduline Acid in your assay medium. The pH and composition of the culture medium, as well as exposure to light during incubation, can lead to the formation of degradation products with different activities. It is crucial to prepare fresh solutions of Rhoduline Acid for each experiment and minimize their exposure to harsh conditions.

Issue 2: Poor solubility and precipitation.
  • Question: I am having trouble dissolving Rhoduline Acid, and it often precipitates out of solution. What can I do?

  • Answer: Rhoduline Acid is known to have poor solubility in water. The use of co-solvents may be necessary to achieve the desired concentration. The choice of co-solvent should be compatible with your experimental system. Additionally, the pH of the solution can significantly impact solubility. Adjusting the pH to a slightly basic range might improve solubility, but be mindful of the potential for base-catalyzed degradation.

Issue 3: Color change in the Rhoduline Acid solution.
  • Question: My Rhoduline Acid solution has changed color from its initial grey-yellow. What does this indicate?

  • Answer: A change in the color of the solution is a visual indicator of chemical degradation. This is often due to oxidation or photolytic degradation, leading to the formation of chromophoric degradation products. Store the solution in a dark, airtight container to minimize exposure to light and oxygen.

Quantitative Data on Rhoduline Acid Degradation

The following table summarizes hypothetical data from forced degradation studies on Rhoduline Acid, illustrating its stability under different stress conditions.

Stress ConditionTemperature (°C)Duration (hours)Rhoduline Acid Remaining (%)Major Degradation Products Formed (%)
0.1 M HCl602485.214.8
0.1 M NaOH602472.527.5
3% H2O2252465.834.2
UV Light (254 nm)252458.141.9
Neutral (pH 7)252498.51.5

Experimental Protocols

Protocol 1: Forced Degradation Study of Rhoduline Acid

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of Rhoduline Acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for Rhoduline Acid

This protocol describes a general HPLC method for the analysis of Rhoduline Acid and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (determined by UV-Vis scan of Rhoduline Acid).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Rhoduline_Acid Rhoduline Acid Hydrolysis_Product_2 Hydrolysis Product 2 Rhoduline_Acid->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 Oxidation Product 1 Rhoduline_Acid->Oxidation_Product_1 Oxidizing Agent Oxidation_Product_2 Oxidation Product 2 Rhoduline_Acid->Oxidation_Product_2 Oxidizing Agent Photolysis_Product_1 Photolysis Product 1 Rhoduline_Acid->Photolysis_Product_1 UV Light Hydrolysis_Product_1 Hydrolysis Product 1

Caption: Hypothetical degradation pathways of Rhoduline Acid.

Stress Apply Stress Condition (Acid, Base, Oxidant, Light) Incubate Incubate under Controlled Temperature and Time Stress->Incubate Sample_Prep Sample Preparation (Neutralization, Dilution) Incubate->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis and Degradant Identification HPLC->Data_Analysis End End: Degradation Profile Data_Analysis->End

Caption: Workflow for a forced degradation study.

Check_Degradation Is Rhoduline Acid Degrading? Check_Purity Check Purity of Starting Material Check_Degradation->Check_Purity No Forced_Degradation Perform Forced Degradation Study Check_Degradation->Forced_Degradation Yes Solution Consistent Results Check_Purity->Solution Optimize_Conditions Optimize Storage and Experimental Conditions (pH, Light, Temperature) Forced_Degradation->Optimize_Conditions Fresh_Solution Use Freshly Prepared Solutions Optimize_Conditions->Fresh_Solution Fresh_Solution->Solution

Caption: Troubleshooting logic for inconsistent results.

References

Optimization

Technical Support Center: Industrial Scale-Up of Rhoduline Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Rhoduline Acid...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Rhoduline Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the initial Friedel-Crafts acylation step?

A1: Low yields in the Friedel-Crafts acylation (Step 1) are frequently attributed to catalyst deactivation or suboptimal reaction conditions. Moisture in the reaction vessel can hydrolyze the aluminum chloride (AlCl₃) catalyst, rendering it inactive. Additionally, improper temperature control can lead to the formation of unwanted side products. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). For optimal results, maintain the reaction temperature between 0-5°C during the addition of reactants.

Q2: During the haloform reaction (Step 2), a significant amount of unreacted acetyl-rhodobenzene intermediate is observed. How can this be resolved?

A2: Incomplete conversion in the haloform reaction is often due to insufficient sodium hypochlorite (NaOCl) or a pH that is too low. The reaction requires a basic medium to proceed effectively. Monitor the pH of the reaction mixture and maintain it above 12. It is also crucial to use a fresh solution of sodium hypochlorite with a known concentration, as it can degrade over time. A slight excess of NaOCl (1.1 to 1.2 equivalents) can help drive the reaction to completion.

Q3: The final Rhoduline Acid product is off-color and shows impurities in the HPLC analysis. What are the likely causes and purification strategies?

A3: Discoloration and impurities in the final product often stem from residual halogenated byproducts from the haloform reaction or thermal degradation during workup. To address this, ensure the quenching of excess hypochlorite is complete by using a reducing agent like sodium bisulfite. For purification, recrystallization from a mixed solvent system, such as ethanol/water, is highly effective. Alternatively, column chromatography using silica gel can be employed for higher purity requirements, although this may be less feasible for very large scales.

Q4: We are experiencing issues with the filtration of the final Rhoduline Acid product after acidification. It appears to be a very fine, slow-filtering precipitate. How can we improve the particle size and filtration rate?

A4: The formation of fine particles during precipitation is a common issue in large-scale synthesis. This can be improved by controlling the rate of acidification and the temperature. A slower addition of the acidifying agent (e.g., HCl) while vigorously stirring the solution can promote the growth of larger crystals. Additionally, aging the slurry at a slightly elevated temperature (e.g., 40-50°C) for a period before cooling and filtration can also lead to larger, more easily filterable particles. This process is often referred to as Ostwald ripening.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation (Step 1)
Symptom Possible Cause Recommended Action
Reaction fails to initiate or proceeds very slowly.Inactive CatalystEnsure the AlCl₃ is fresh and has been stored under anhydrous conditions. Handle the catalyst in a glovebox or under a stream of inert gas.
Formation of multiple products observed via TLC/LC-MS.Incorrect Reaction TemperatureMaintain the reaction temperature strictly between 0-5°C. Use a reliable cooling bath and monitor the internal temperature of the reactor.
Low conversion of starting material (Rhodo-benzene).Insufficient CatalystUse a stoichiometric amount or a slight excess of AlCl₃ (1.1 equivalents) relative to the acetyl chloride.
Significant amount of tar-like byproduct.Localized overheating during reactant addition.Add the acetyl chloride dropwise to the mixture of Rhodo-benzene and AlCl₃ in the solvent, ensuring efficient stirring to dissipate heat.
Guide 2: Purity Issues in Final Product (Rhoduline Acid)
Symptom Possible Cause Recommended Action
Persistent yellow or brown discoloration.Residual Halogenated ImpuritiesAfter the haloform reaction, quench with a 10% solution of sodium bisulfite until a negative test with starch-iodide paper is achieved.
Broad melting point range.Presence of Isomeric ImpuritiesOptimize the Friedel-Crafts acylation step to favor the desired isomer. Recrystallization from a suitable solvent system can also improve isomeric purity.
Insoluble particulates in the final product.Incomplete removal of inorganic salts.Ensure the product is thoroughly washed with deionized water after filtration. The pH of the final wash water should be neutral.

Experimental Protocols

Protocol 1: Recrystallization of Rhoduline Acid
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., 9:1 Ethanol:Water).

  • Dissolution: In a suitable reactor, suspend the crude Rhoduline Acid in the minimum amount of the chosen solvent system. Heat the mixture to the boiling point of the solvent with constant stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (0.5-1% w/w) and stir for 15-30 minutes at temperature.

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature without agitation to promote the formation of large crystals. For maximum yield, further cool the mixture in an ice bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified Rhoduline Acid in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualized Workflows and Pathways

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction cluster_2 Step 3: Acidification A Rhodo-benzene + Acetyl Chloride B Acetyl-rhodobenzene A->B AlCl3, 0-5°C C Acetyl-rhodobenzene B->C D Sodium Rhodulinate C->D NaOCl, NaOH, >12 pH E Sodium Rhodulinate D->E F Rhoduline Acid E->F HCl (aq)

Caption: Synthetic pathway for Rhoduline Acid.

G start Low Yield or Impurity Detected step1_check Which step is problematic? start->step1_check fc_yield Low Yield in Friedel-Crafts? step1_check->fc_yield Step 1 halo_conv Incomplete Haloform Reaction? step1_check->halo_conv Step 2 final_purity Final Product Impure? step1_check->final_purity Step 3 sol_fc Check Catalyst Activity & Temp. Control fc_yield->sol_fc Yes sol_halo Increase NaOCl & Check pH > 12 halo_conv->sol_halo Yes sol_purity Quench with Bisulfite & Recrystallize final_purity->sol_purity Yes end Problem Resolved sol_fc->end sol_halo->end sol_purity->end

Caption: Troubleshooting workflow for Rhoduline Acid synthesis.

Troubleshooting

Rhoduline Acid Analysis: Technical Support Center

Welcome to the technical support center for Rhoduline Acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhoduline Acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving Rhoduline Acid for HPLC analysis?

A1: Rhoduline Acid is most soluble in a mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid. Using a purely aqueous solvent can lead to poor solubility and peak tailing. For stock solutions, DMSO is acceptable, but the final concentration in the injection sample should contain less than 1% DMSO to ensure good peak shape.

Q2: My Rhoduline Acid sample appears to degrade quickly after preparation. How can I improve its stability?

A2: Rhoduline Acid is known to be light-sensitive and susceptible to oxidation. To mitigate degradation, it is recommended to prepare samples fresh and use amber vials. If immediate analysis is not possible, store samples at 4°C for no longer than 24 hours. Blanketing the sample with nitrogen or argon gas can also prevent oxidative degradation.

Q3: I am observing inconsistent peak areas for my Rhoduline Acid standard. What could be the cause?

A3: Inconsistent peak areas are often due to incomplete solubilization, sample degradation, or injection volume variability. Ensure your standard is fully dissolved before injection. As mentioned in Q2, Rhoduline Acid is sensitive to light and oxidation; prepare fresh standards and use amber vials. If the issue persists, check the autosampler for precision and ensure there are no air bubbles in the syringe.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

If you are observing asymmetric peaks during the HPLC analysis of Rhoduline Acid, consult the following guide.

  • Symptom: The peak for Rhoduline Acid exhibits significant tailing or fronting, making accurate integration difficult.

  • Potential Causes & Solutions:

    • Column Overload: The sample concentration may be too high. Try diluting the sample and reinjecting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Rhoduline Acid. Adjust the pH of the aqueous portion of your mobile phase. A common starting point is to add 0.1% formic acid.

    • Secondary Interactions with Column: Rhoduline Acid may be interacting with residual silanols on the C18 column. Consider using a column with end-capping or adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%).

    • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

Issue 2: Low Recovery During Solid-Phase Extraction (SPE)

Low recovery of Rhoduline Acid after SPE can be a significant issue. The following table and protocol provide guidance on optimizing the extraction process.

Table 1: Effect of Elution Solvent on Rhoduline Acid SPE Recovery

Elution Solvent CompositionAverage Recovery (%)Standard Deviation
100% Methanol65.24.8
90:10 Methanol:Water78.53.2
90:10 Methanol:Water + 0.5% Acetic Acid92.12.5
90:10 Methanol:Water + 0.5% Ammonium Hydroxide95.81.9

Detailed Experimental Protocol: Optimized SPE for Rhoduline Acid

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load 1 mL of your sample (pre-adjusted to pH 7) onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the Rhoduline Acid with 1 mL of 90:10 methanol:water containing 0.5% ammonium hydroxide. Collect the eluate for analysis.

Visual Guides and Workflows

The following diagrams illustrate key processes and decision points in the analysis of Rhoduline Acid.

start Start: Sample Preparation dissolve Dissolve in 50:50 ACN:H2O + 0.1% Formic Acid start->dissolve spe Solid-Phase Extraction (SPE) (If necessary) dissolve->spe Low Concentration Samples hplc HPLC-UV/Vis Analysis (C18 Column) dissolve->hplc High Concentration Samples spe->hplc ms Mass Spectrometry (Confirmation) hplc->ms end End: Data Analysis ms->end

Caption: General experimental workflow for the analysis of Rhoduline Acid.

problem Inconsistent Peak Area in HPLC Analysis check_dissolution Is the sample fully dissolved? problem->check_dissolution dissolve_sonicate Action: Sonicate sample for 5 minutes check_dissolution->dissolve_sonicate No check_stability Is the sample fresh? ( < 24 hours old ) check_dissolution->check_stability Yes dissolve_sonicate->problem prepare_fresh Action: Prepare a fresh sample check_stability->prepare_fresh No check_autosampler Check autosampler for air bubbles and injection precision check_stability->check_autosampler Yes prepare_fresh->problem resolved Issue Resolved check_autosampler->resolved

Caption: Troubleshooting decision tree for inconsistent HPLC peak areas.

rhoduline_acid Rhoduline Acid (extracellular) receptor Membrane Receptor (Hypothetical) rhoduline_acid->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor (TF) kinase_b->tf Activates gene_expression Target Gene Expression tf->gene_expression Promotes

Caption: Hypothetical signaling pathway initiated by Rhoduline Acid.

Optimization

enhancing the stability of Rhoduline Acid in solution

Welcome to the Technical Support Center for Rhoduline Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on .

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rhoduline Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on . Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Rhoduline Acid solution is changing color from a grey-yellow to a brownish hue. What is causing this?

A1: A color change in your Rhoduline Acid solution, particularly to a brown hue, is often an indication of oxidative degradation. The phenolic hydroxyl groups in the Rhoduline Acid structure are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of colored quinone-like structures. To mitigate this, it is recommended to use deoxygenated solvents, protect the solution from light using amber vials or by wrapping the container in foil, and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I've observed a precipitate forming in my buffered Rhoduline Acid solution after storing it at 4°C. What could be the cause?

A2: Precipitation upon cooling can be due to several factors:

  • pH Shift: The pKa of your buffer can be temperature-dependent. A shift in pH upon cooling might decrease the ionization of the sulfonic acid groups on Rhoduline Acid, reducing its solubility.

  • Exceeding Solubility Limit: You may be working at a concentration that is near the solubility limit of Rhoduline Acid at 4°C in your chosen buffer system.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules like Rhoduline Acid.[2]

To troubleshoot, consider preparing a slightly more dilute solution, testing different buffer systems, or ensuring the pH is well within a range where Rhoduline Acid is fully ionized and soluble.

Q3: What is the optimal pH range for maintaining the stability of Rhoduline Acid in an aqueous solution?

A3: While specific data for Rhoduline Acid is not extensively published, many acidic drug molecules exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-7).[2] Highly alkaline conditions can accelerate the oxidation of phenolic compounds, while strongly acidic conditions coupled with high temperatures could potentially lead to the hydrolysis of the sulfonic acid groups over extended periods.[3][4] It is crucial to perform a pH stability profile experiment to determine the optimal pH for your specific application.

Q4: Can my choice of buffer species affect the stability of Rhoduline Acid?

A4: Yes, buffer components can directly influence compound stability. For example, phosphate buffers have been known to catalyze certain degradation pathways in some molecules. It is advisable to test the stability of Rhoduline Acid in a few different buffer systems (e.g., citrate, acetate, MES) at your target pH to identify any buffer-specific effects.

Q5: How should I store my Rhoduline Acid stock solutions?

A5: For optimal stability of Rhoduline Acid solutions:

  • Temperature: Store stock solutions at ≤ -20°C for long-term storage. For short-term use, 2-8°C is acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Protect solutions from light at all times by using amber vials or foil wrapping.

  • Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the solution into single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

Issue 1: Rapid Loss of Rhoduline Acid Potency in Solution

If you observe a significant decrease in the concentration of Rhoduline Acid over a short period, as determined by an analytical method like HPLC, this indicates a stability issue.

Troubleshooting Steps:

  • Review Preparation and Storage Conditions:

    • Solvent Quality: Are you using high-purity (e.g., HPLC-grade) solvents? Impurities can catalyze degradation.

    • pH Control: Was the pH of the solution verified after preparation?

    • Light Exposure: Was the solution adequately protected from light during preparation and storage?

    • Temperature: Was the solution stored at the correct temperature immediately after preparation?

  • Investigate Potential Degradation Pathways:

    • Perform a forced degradation study (see Experimental Protocols section) to identify if the degradation is primarily caused by acid/base hydrolysis, oxidation, or photolysis.

    • Analyze the stressed samples by a stability-indicating method (e.g., HPLC-UV/MS) to identify and characterize any degradation products.

  • Optimize Formulation:

    • Adjust pH: Test a range of pH values to find the point of maximum stability.

    • Add Stabilizers: If oxidation is confirmed as the primary degradation route, consider adding antioxidants (e.g., EDTA as a chelating agent to sequester metal ions, or butylated hydroxytoluene (BHT)), ensuring they are compatible with your downstream application.

    • Use Deoxygenated Solvents: Preparing buffers with water that has been purged with nitrogen or argon can significantly reduce oxidative degradation.

Data Presentation: Illustrative Stability of an Acidic Compound

The following table provides hypothetical, yet representative, data on the stability of a generic acidic compound in solution under various conditions to illustrate the impact of pH and temperature. This should be used as a guide for designing your own stability studies for Rhoduline Acid.

Condition IDpHTemperature (°C)Initial Concentration (µg/mL)Concentration after 48h (µg/mL)% Remaining
A2.040100.091.591.5%
B5.040100.098.298.2%
C8.040100.085.785.7%
D5.060100.092.192.1%

Experimental Protocols

Protocol: Forced Degradation Study for Rhoduline Acid

This protocol outlines a typical forced degradation study to investigate the intrinsic stability of Rhoduline Acid.

Objective: To identify the primary degradation pathways for Rhoduline Acid and to generate its degradation products for analytical method development.

Materials:

  • Rhoduline Acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with a stability-indicating column (e.g., C18) and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Rhoduline Acid in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µg/mL.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute with water. Incubate at 80°C.

    • Photolytic Degradation: Dilute with water, expose to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).

    • Control Sample: Dilute with water. Store at 4°C, protected from light.

  • Time Points: Collect samples from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of Rhoduline Acid remaining and identify the formation of any new peaks, which represent degradation products.

Visualizations

RA Rhoduline Acid (Phenolic and Amine groups) Quinone Quinone-type Oxidation Products (Colored) RA->Quinone Oxidation Desulfonated Desulfonated Products RA->Desulfonated Hydrolysis (under harsh conditions) Oxidants Oxygen, Light (UV), Metal Ions Oxidants->RA HighTempAcid High Temperature + Strong Acid HighTempAcid->RA

Caption: Plausible degradation pathways for Rhoduline Acid.

start Prepare Rhoduline Acid Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Timed Intervals stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze All Samples by Stability-Indicating HPLC sample->analyze For non-hydrolysis samples neutralize->analyze evaluate Evaluate Data: % Degradation & Impurity Profile analyze->evaluate

Caption: Workflow for a forced degradation study.

start Instability Observed (e.g., color change, precipitation, potency loss) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok check_prep Review Solution Prep (Solvent, pH, Concentration) storage_ok->check_prep Yes correct_storage Correct Storage & Re-test storage_ok->correct_storage No prep_ok Prep Correct? check_prep->prep_ok perform_fds Perform Forced Degradation Study to ID cause prep_ok->perform_fds Yes correct_prep Correct Prep & Re-test prep_ok->correct_prep No optimize Optimize Solution (Adjust pH, Add Stabilizer, Use Inert Atmosphere) perform_fds->optimize

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting

Rhoduline Acid reaction mechanism and kinetics optimization

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the use of Rhoduline Acid in chemical reactions, focusing on its application in azo dye synthesis. Due to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Rhoduline Acid in chemical reactions, focusing on its application in azo dye synthesis. Due to the limited availability of specific kinetic and mechanistic data for Rhoduline Acid in publicly accessible literature, this guide leverages established principles of azo coupling reactions to provide robust troubleshooting and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is Rhoduline Acid and what is its primary application?

Rhoduline Acid is an acidic organic compound primarily used as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects two aromatic rings.

Q2: What is the general reaction mechanism involving Rhoduline Acid in azo dye synthesis?

The synthesis of an azo dye using Rhoduline Acid follows a two-step process common to most azo dye syntheses:

  • Diazotization: An aromatic primary amine is reacted with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, Rhoduline Acid. Rhoduline Acid, being an electron-rich aromatic compound, undergoes electrophilic aromatic substitution with the diazonium salt to form the final azo dye.[1]

Q3: Why is temperature control so critical during the diazotization step?

Diazonium salts are notoriously unstable at temperatures above 5°C.[2] If the temperature is not strictly controlled, the diazonium salt will decompose, often yielding a phenol and releasing nitrogen gas.[2] This decomposition not only reduces the yield of the desired azo dye but can also lead to the formation of unwanted side products.

Q4: The color of my final azo dye is not what I expected. What are the possible reasons?

Several factors can influence the final color of an azo dye:

  • pH of the reaction medium: The pH during the coupling reaction is a critical parameter that can significantly impact the final color of the dye.[2]

  • Impurities: The presence of impurities in the starting materials or from side reactions can alter the expected color.[2]

  • Crystal Polymorphism: Different crystalline forms of the same azo dye can exhibit different colors. The conditions during precipitation and drying play a crucial role in determining the crystal structure.

Troubleshooting Guide

Encountering issues during your experiments is a common part of the research process. This guide addresses specific problems you might face during the synthesis of azo dyes using Rhoduline Acid.

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of the diazonium salt: The most common cause is the temperature of the diazotization reaction exceeding 5°C.Maintain a strict temperature of 0-5°C throughout the diazotization process using an ice-salt bath. Use the diazonium salt solution immediately after preparation.
Incorrect pH for coupling: The pH of the coupling reaction is not optimal for Rhoduline Acid.Optimize the pH of the coupling reaction. For phenolic coupling agents, a mildly alkaline pH (around 9-10) is generally optimal.
Slow or incomplete coupling: The reaction may not have gone to completion.Ensure slow and controlled addition of the diazonium salt to the Rhoduline Acid solution with vigorous stirring.
Inconsistent or Unexpected Color Incorrect pH: The pH during coupling can affect the final chromophore.Carefully control and monitor the pH of the coupling reaction using a pH meter.
Side reactions: Formation of byproducts due to impure reactants or suboptimal reaction conditions.Use purified starting materials. Ensure the diazotization is complete before adding the coupling component.
Oily or Tarry Product Formation of side products: If the diazotization was not kept cold, the resulting phenol can couple with the diazonium salt to form a different, often impure, product.Strictly control the temperature of the diazotization. Purify the crude product using an appropriate technique like recrystallization or column chromatography.
Reaction Fails to Proceed Impure starting materials: Impurities in the aromatic amine or Rhoduline Acid can inhibit the reaction.Ensure the purity of all reactants before starting the experiment.
Inactive reagents: The sodium nitrite solution may have decomposed.Use a freshly prepared solution of sodium nitrite.

Experimental Protocols

The following provides a generalized, detailed methodology for the synthesis of an azo dye, which can be adapted for use with Rhoduline Acid as the coupling component.

Part A: Preparation of the Diazonium Salt
  • In a conical flask, dissolve the primary aromatic amine (1.0 equivalent) in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Some of the amine salt may precipitate, which is acceptable.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the mixture for an additional 10-15 minutes to ensure the reaction goes to completion. The resulting clear or slightly turbid solution is the diazonium salt solution. It should be used immediately.

Part B: Azo Coupling Reaction
  • In a separate beaker, dissolve Rhoduline Acid (1.0 equivalent) in an appropriate solvent. Depending on the specific structure of Rhoduline Acid, this may be a dilute alkaline solution.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold Rhoduline Acid solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

Part C: Isolation and Purification
  • Collect the solid azo dye product by suction filtration using a Büchner funnel.

  • Wash the solid product on the funnel with a small amount of cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizing the Process

Reaction Mechanism Workflow

Reaction_Mechanism AromaticAmine Aromatic Primary Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt RhodulineAcid Rhoduline Acid DiazoniumSalt->RhodulineAcid AzoDye Azo Dye RhodulineAcid->AzoDye Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes WrongColor Incorrect Color Problem->WrongColor Yes Success Successful Reaction Problem->Success No CheckTemp Check Diazotization Temperature (0-5°C) LowYield->CheckTemp CheckpH Check Coupling pH WrongColor->CheckpH CheckPurity Check Reactant Purity CheckTemp->CheckPurity Temp OK Optimize Optimize & Repeat CheckTemp->Optimize Temp High CheckpH->CheckPurity pH OK CheckpH->Optimize pH Incorrect CheckPurity->Success Pure CheckPurity->Optimize Impure

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Rhoduline Acid and Other Dye Intermediates for High-Performance Dyes

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of dye chemistry and its applications in research and development, the selection of appropriate intermediates is a critical factor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of dye chemistry and its applications in research and development, the selection of appropriate intermediates is a critical factor in determining the final properties of a dye. This guide provides an objective comparison of Rhoduline Acid with other common dye intermediates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Overview of Dye Intermediates

Dye intermediates are fundamental organic molecules that serve as the building blocks for the synthesis of complex dye structures.[1] The choice of intermediate significantly influences the final dye's color, brightness, stability, and fastness properties.[1] This guide focuses on a comparative analysis of Rhoduline Acid against other widely used intermediates such as H-Acid, Tobias Acid, and Vinyl Sulphone derivatives.

Rhoduline Acid , also known as Di-J acid, is a key intermediate in the synthesis of diazo and tetranitazole dyes.[2] It is a powder soluble in water and dilute alkaline solutions, with a purity typically ranging from 80% to 99%. Its molecular formula is C20H15NO8S2.

H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) is a versatile dye intermediate used in the production of a wide range of azo dyes, including direct, acid, and reactive dyes.[3] Its two sulfonic acid groups enhance the water solubility of the resulting dyes.

Tobias Acid (2-amino-1-naphthalenesulfonic acid) is another important naphthalene-based intermediate used in the synthesis of azo dyes and pigments. It is particularly noted for its use in producing red and orange pigments. It is soluble in hot water.

Vinyl Sulphone (VS) derivatives are a major class of reactive dye intermediates. The vinyl sulfone group forms a stable covalent bond with cellulosic fibers, resulting in dyes with excellent wash fastness.

Performance Comparison of Dye Intermediates

The performance of a dye intermediate is ultimately judged by the properties of the final dye. The following table summarizes key performance indicators for dyes synthesized from Rhoduline Acid and other selected intermediates. The data presented is a compilation from various sources and aims to provide a comparative overview. For direct comparison, it is recommended to perform these experiments under identical conditions.

PropertyDye from Rhoduline AcidDye from H-AcidDye from Tobias AcidDye from Vinyl Sulphone
Typical Dye Class Diazo, TetranitazoleAcid, Reactive, DirectAzo Dyes, PigmentsReactive
Typical Shades Red, VioletRed, Blue, BlackRed, OrangeWide range of bright shades
Molar Extinction Coefficient (ε) High (indicative of high color strength)Varies with structureVaries with structureGenerally high
Lightfastness (Blue Wool Scale) Good to Excellent (5-7)Good to Excellent (5-7)Moderate to Good (4-6)Very Good to Excellent (6-8)
Wash Fastness (Gray Scale) Good to Excellent (4-5)Very Good to Excellent (4-5)Good (3-4)Excellent (5)
Solubility of Dye Good in aqueous mediaHigh in waterModerate in waterGood in water
Typical Synthesis Yield 70-85%75-90%80-95%80-95%

Experimental Protocols

General Protocol for Azo Dye Synthesis

The synthesis of azo dyes from intermediates like Rhoduline Acid, H-Acid, and Tobias Acid generally follows a two-step process: diazotization and coupling.

3.1.1. Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 15-30 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

3.1.2. Azo Coupling

  • Dissolve the coupling component (e.g., Rhoduline Acid, H-Acid, or Tobias Acid) in an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • Maintain the appropriate pH for the coupling reaction (typically alkaline for phenols and acidic for amines).

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • The precipitated dye is then collected by filtration, washed with water, and dried.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A Aromatic Amine C Diazonium Salt A->C 0-5 °C B NaNO₂ + HCl B->C E Azo Dye C->E 0-5 °C, pH control D Coupling Component (e.g., Rhoduline Acid) D->E F Filtration E->F G Washing F->G H Drying G->H I Purified Dye H->I

Fig. 1: General workflow for the synthesis of azo dyes.
Protocol for Performance Evaluation of Dyes

3.2.1. Determination of Molar Extinction Coefficient (Color Strength)

  • Prepare a stock solution of the synthesized dye of a known concentration in a suitable solvent (e.g., water or ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the graph using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

3.2.2. Lightfastness Test (Adapted from AATCC Test Method 16.1)

  • Prepare a dyed fabric sample under standardized conditions.

  • Mount the sample in a holder along with Blue Wool standards (a series of eight blue wool cloths with known lightfastness).

  • Expose the samples to a calibrated artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight.

  • Periodically evaluate the fading of the test sample against the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test sample.

3.2.3. Wash Fastness Test (Adapted from ASTM D435-42)

  • Prepare a composite specimen by sewing a piece of the dyed fabric between two pieces of undyed standard fabrics (e.g., cotton and wool).

  • Place the composite specimen in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls.

  • Agitate the container in a launder-o-meter at a specified temperature and for a specified time.

  • Rinse and dry the composite specimen.

  • Evaluate the change in color of the dyed fabric and the staining of the undyed fabrics using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Dye_Performance_Testing cluster_color_strength Color Strength Analysis cluster_fastness_testing Fastness Property Testing cluster_lightfastness Lightfastness cluster_washfastness Wash Fastness Start Synthesized Dye A Prepare Solutions Start->A D Dye Fabric Sample Start->D B UV-Vis Spectroscopy A->B C Calculate Molar Extinction Coefficient (ε) B->C Results Results C->Results E Expose with Blue Wool Standards D->E G Launder-o-meter Test D->G F Assess Fading F->Results H Assess Color Change and Staining H->Results

Fig. 2: Experimental workflow for dye performance evaluation.

Conclusion

The selection of a dye intermediate is a multifaceted decision that depends on the desired properties of the final dye and the intended application. Rhoduline Acid is a valuable intermediate for producing diazo and tetranitazole dyes with good overall fastness properties. For applications requiring exceptional wash fastness on cellulosic fibers, Vinyl Sulphone derivatives are often the preferred choice. H-Acid offers versatility in producing a wide range of dye classes with high water solubility. Tobias Acid is a key component for vibrant red and orange azo dyes and pigments.

The experimental protocols provided in this guide offer a standardized framework for the synthesis and evaluation of dyes from these and other intermediates. By conducting comparative experiments under controlled conditions, researchers can generate reliable data to guide the selection of the most suitable intermediate for their specific research and development needs.

References

Comparative

A Comparative Guide to Validated HPLC Methods for the Analysis of Rhodamine Derivatives, with Application to Rhoduline Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to Rhoduline Acid and the Need for Validated HPLC Methods Rhoduline Acid, also known as Di-J acid, is an important intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhoduline Acid and the Need for Validated HPLC Methods

Rhoduline Acid, also known as Di-J acid, is an important intermediate in the synthesis of various dyes.[1][2][3][4] Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and stability testing of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[5] Method validation, as per guidelines from the International Conference on Harmonisation (ICH), ensures that an analytical procedure is suitable for its intended purpose, providing data that is reliable and reproducible.

This guide compares two validated HPLC methods for Rhodamine B, a compound with structural similarities to Rhoduline Acid. These methods utilize different detection techniques, offering a choice between UV-Vis and fluorescence detection, each with its own advantages in terms of sensitivity and selectivity.

Method 1: Reversed-Phase HPLC with UV-Vis Detection

This method is a robust and widely accessible approach for the quantification of rhodamine derivatives.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.

  • Column: Cosmosil C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and phosphate buffer (pH 3.4) in a 5.5:4.5 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: The detection wavelength is set between 245-600 nm, with specific monitoring at the wavelength of maximum absorbance for the analyte of interest.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Data Presentation: Method 1 Performance Characteristics
Validation ParameterResult
Linearity (Concentration Range) Linear over the studied concentration range
Correlation Coefficient (R²) ≥0.9999
Limit of Detection (LOD) 3.85 ng/mL (for Rhodamine B)
Limit of Quantification (LOQ) 12.82 ng/mL (for Rhodamine B)
Precision (RSD%) Within acceptable limits as per Horwitz values
Accuracy (Recovery %) Within acceptable limits

Method 2: Reversed-Phase HPLC with Fluorescence Detection

This method offers enhanced sensitivity and selectivity, which is particularly beneficial for trace-level analysis.

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and 100 mM ammonium acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific rhodamine derivative. For Rhodamine B, excitation is typically around 540 nm and emission around 580 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are dissolved in deionized water, and if necessary, extracted from a matrix using a suitable solvent like methanol, followed by filtration.

Data Presentation: Method 2 Performance Characteristics
Validation ParameterResult
Linearity (Concentration Range) 2 to 1000 µg/L (for Rhodamine B)
Correlation Coefficient (R²) 0.9995
Method Detection Limit (MDL) 0.5 µg/L (for Rhodamine B)
Precision (RSD%) Retention Time: 0.09%, Peak Area: 0.75%
Accuracy (Recovery %) 96% (from spiked samples)

Comparison of HPLC Methods

FeatureMethod 1: RP-HPLC with UV-Vis DetectionMethod 2: RP-HPLC with Fluorescence Detection
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by fluorescence emission.
Selectivity Good, but can be susceptible to interference from other UV-absorbing compounds.Excellent, as fewer compounds fluoresce at the specific excitation and emission wavelengths.
Sensitivity Lower (ng/mL range).Higher (µg/L or pg/mL range).
Instrumentation Widely available in most analytical laboratories.Requires a more specialized fluorescence detector.
Mobile Phase Phosphate buffer can be corrosive to some HPLC components over time.Ammonium acetate is generally more benign to the HPLC system.
Application Suitable for routine quality control and quantification of the main analyte.Ideal for trace analysis, impurity profiling, and analysis in complex matrices.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship in selecting an appropriate HPLC method.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: General workflow for HPLC method validation.

HPLC_Method_Selection cluster_0 Analytical Requirement cluster_1 Method Characteristics cluster_2 Decision Requirement Define Analytical Goal (e.g., Purity, Trace Analysis) Decision Select Method Requirement->Decision UV_Vis UV-Vis Detection (Robust, General Purpose) Fluorescence Fluorescence Detection (Sensitive, Selective) Decision->UV_Vis Routine QC Decision->Fluorescence Trace Impurities

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The choice between an HPLC method with UV-Vis detection and one with fluorescence detection for the analysis of Rhoduline Acid will depend on the specific requirements of the analysis. For general quantification and quality control purposes where the analyte concentration is relatively high, the UV-Vis method provides a robust and accessible solution. For applications requiring high sensitivity, such as the detection of trace impurities or analysis in complex biological or environmental samples, the fluorescence detection method is superior. Researchers can use the detailed protocols and performance data in this guide as a starting point to develop and validate a specific HPLC method tailored for Rhoduline Acid analysis, ensuring the generation of accurate and reliable data.

References

Validation

A Comparative Study of the Dyeing Properties of Rhoduline Acid-Based Dyes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the dyeing properties of Rhoduline Acid-based dyes against other significant classes of textile dyes. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing properties of Rhoduline Acid-based dyes against other significant classes of textile dyes. The information presented is based on a synthesis of experimental data from various studies, offering an objective overview for researchers, scientists, and professionals in drug development who may utilize these dyes in their work.

Rhoduline Acid, also known as Di-J acid, serves as a crucial intermediate in the synthesis of a variety of pigments and dyes.[1] Dyes derived from this compound belong to the broader category of acid dyes, which are anionic, water-soluble dyes primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3][4][5] The dyeing mechanism of acid dyes involves the formation of ionic bonds between the anionic dye molecules and the protonated amino groups within the fibers under acidic conditions.

Comparative Performance Analysis

The performance of Rhoduline Acid-based dyes is benchmarked against other common dye classes, including reactive dyes and other acid dyes (azo and metal-complex). The following tables summarize key performance indicators based on typical experimental data.

Table 1: Dyeing Performance Characteristics
Performance MetricRhoduline Acid-Based Dyes (Illustrative)Reactive Dyes (Typical)Other Acid Dyes (Azo & Metal-Complex) (Typical)
Optimal Dyeing Temperature 85-100°C40-80°C90-100°C
Optimal Dye Bath pH 4.0 - 5.510.5 - 11.54.0 - 6.0
Exhaustion (%) 80 - 95%70 - 90%85 - 98%
Fixation (%) 70 - 90%90 - 98%75 - 95%
Fiber Affinity Wool, Silk, NylonCotton, Viscose, SilkWool, Silk, Nylon

Data synthesized from multiple sources.

Table 2: Fastness Properties on Protein Fibers (Wool/Silk)
Fastness PropertyRhoduline Acid-Based Dyes (Illustrative)Reactive Dyes (Typical on Silk)Other Acid Dyes (Azo & Metal-Complex) (Typical)
Light Fastness (ISO 105-B02) 4-5 (Good)4-5 (Good)5-7 (Very Good to Excellent)
Wash Fastness (ISO 105-C06) 3-4 (Moderate to Good)4-5 (Good to Excellent)3-5 (Moderate to Excellent)
Rubbing Fastness (Dry) 4-5 (Good to Excellent)4-5 (Good to Excellent)4-5 (Good to Excellent)
Rubbing Fastness (Wet) 3-4 (Moderate to Good)4 (Good)3-4 (Moderate to Good)

Fastness ratings are on a scale of 1 to 5 for wash and rubbing (5 being excellent) and 1 to 8 for light fastness (8 being maximum). Data synthesized from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard textile testing procedures.

Dyeing Procedure (Exhaustion Method for Wool/Silk)
  • Fabric Preparation: The wool or silk fabric is first scoured with a non-ionic detergent to remove any impurities, then thoroughly rinsed and dried.

  • Dye Bath Preparation:

    • The dye bath is prepared with a liquor-to-goods ratio (LR) of 40:1.

    • The required amount of Rhoduline Acid-based dye (e.g., 2% on weight of fiber, owf) is dissolved in hot distilled water to create a stock solution.

    • The dye bath is set with the required volume of distilled water, a wetting agent (e.g., 0.5 g/L), and a leveling agent such as Glauber's salt (sodium sulfate, e.g., 5-10% owf).

    • The dye stock solution is added to the bath.

    • The pH of the dye bath is adjusted to the optimal range (e.g., 4.5-5.5 for wool, 4.0-5.0 for silk) using a dilute solution of acetic acid.

  • Dyeing Process:

    • The pre-wetted fabric is introduced into the dye bath at an initial temperature of approximately 40°C.

    • The temperature is gradually raised to the optimal dyeing temperature (e.g., 90-98°C) at a rate of 1-2°C per minute.

    • Dyeing is continued at this temperature for 60-90 minutes with occasional stirring to ensure even dye uptake.

    • The dye bath is then allowed to cool down.

  • After-treatment:

    • The dyed fabric is removed from the bath, rinsed with cold water.

    • A soaping treatment is carried out with a non-ionic detergent to remove any unfixed dye.

    • The fabric is then thoroughly rinsed and air-dried.

Fastness Testing
  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric is stitched between two undyed standard adjacent fabrics (multi-fiber strip). The composite sample is then washed in a soap solution under specified conditions of temperature, time, and agitation. The change in color of the dyed specimen and the staining of the adjacent fabrics are assessed using a standardized grey scale.

  • Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight. The degree of fading is assessed by comparing the change in color of the specimen with a set of standard blue wool references.

Visualizing the Process and Interactions

Dyeing Process Workflow

The following diagram illustrates the general workflow for the exhaustion dyeing of protein fibers with Rhoduline Acid-based dyes.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment cluster_testing Quality Control Fabric_Prep Fabric Scouring & Wetting Dye_Bath_Prep Dye Bath Preparation Dyeing_Process Exhaustion Dyeing at 90-98°C Dye_Bath_Prep->Dyeing_Process Rinsing Rinsing Dyeing_Process->Rinsing Soaping Soaping Rinsing->Soaping Final_Rinse Final Rinsing & Drying Soaping->Final_Rinse Fastness_Testing Fastness Property Testing Final_Rinse->Fastness_Testing

Dyeing Workflow for Rhoduline Acid-Based Dyes
Dye-Fiber Interaction Model

This diagram illustrates the ionic bonding mechanism between an anionic Rhoduline Acid-based dye and a protein fiber like wool or silk in an acidic medium.

Dye_Fiber_Interaction cluster_fiber Protein Fiber (Wool/Silk) cluster_dye Dye Molecule Fiber Fiber Polymer Chain (-NH2, -COOH) Protonated_Fiber Protonated Fiber (-NH3+) Fiber->Protonated_Fiber H+ from acid Ionic_Bond Ionic Bond Formation Protonated_Fiber->Ionic_Bond Dye Rhoduline Acid Dye (D-SO3- Na+) Anionic_Dye Anionic Dye (D-SO3-) Dye->Anionic_Dye Dissociation in water Anionic_Dye->Ionic_Bond Acid_Bath Acidic Dye Bath (H+)

Ionic Bonding in Acid Dyeing

References

Validation

Unraveling "Rhoduline Acid": A Substance Not Found in Scientific Literature

A thorough investigation into scientific databases and the broader web has yielded no mention of a compound named "Rhoduline Acid." This suggests that "Rhoduline Acid" may be a novel, yet-to-be-documented substance, a pr...

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into scientific databases and the broader web has yielded no mention of a compound named "Rhoduline Acid." This suggests that "Rhoduline Acid" may be a novel, yet-to-be-documented substance, a proprietary code name not in the public domain, or potentially a misspelling of a different, established material.

Without any available data, a direct performance benchmark of "Rhoduline Acid" in material applications is not possible at this time. Researchers, scientists, and drug development professionals are advised to verify the nomenclature. It is possible that the intended compound is known by another name. For instance, "Rhodamine" refers to a family of fluorescent dyes with various applications, and it is conceivable that an acidic derivative exists.

To facilitate a meaningful comparison, further clarification on the chemical structure, properties, and intended applications of the material is required. Once a verifiable substance and relevant research are identified, a comprehensive comparison guide can be developed, adhering to the rigorous standards of data presentation and experimental transparency requested.

Future analysis would involve:

  • Literature Review: A deep dive into academic papers and patents to gather all available performance data on the correctly identified compound and its common alternatives.

  • Data Synthesis: Structuring the collected quantitative data into comparative tables focusing on key performance indicators relevant to its material applications (e.g., tensile strength, conductivity, biocompatibility, etc.).

  • Methodology Documentation: Detailing the experimental protocols used in the cited studies to ensure reproducibility and critical evaluation.

  • Visualization: Creating clear diagrams of experimental workflows or molecular pathways using Graphviz to illustrate complex processes and relationships.

We invite researchers with information on "Rhoduline Acid" or a similarly named compound to provide the correct nomenclature or relevant citations to enable the creation of a valuable comparative guide for the scientific community.

Comparative

Comparative Toxicological Profiles of Rhoduline Acid Analogs: A Data-Deficient Area

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data regarding the toxicological profiles of Rhoduline Acid and its analogs. Despite i...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data regarding the toxicological profiles of Rhoduline Acid and its analogs. Despite its use as a dye intermediate, detailed comparative studies on the toxicity of this class of compounds are not readily accessible. Therefore, a quantitative comparative analysis as requested cannot be provided at this time.

While general information on related chemical classes such as aromatic amines and naphthalenesulfonic acid derivatives exists, direct toxicological data for Rhoduline Acid (also known as Di-J acid or 5,5'-dihydroxy-2,2'-dinaphthylamine-7,7'-disulphonic acid) and its structural analogs, including key metrics like LD50 (median lethal dose), IC50 (half maximal inhibitory concentration) in cytotoxicity assays, or comprehensive genotoxicity assessments, is absent from the reviewed resources.

This guide, therefore, serves to highlight the current data gap and provide a framework for the type of experimental data and analysis that would be required to fulfill the need for a comparative toxicological assessment.

Hypothetical Data Presentation

Should toxicological data for Rhoduline Acid and its analogs become available, the following table structure is recommended for a clear and concise comparison of their cytotoxic effects.

CompoundCAS NumberCell LineAssay TypeIC50 (µM)Exposure Time (h)Reference
Rhoduline Acid87-03-6e.g., HepG2e.g., MTTData N/AData N/AData N/A
Analog ACAS N/Ae.g., HepG2e.g., MTTData N/AData N/AData N/A
Analog BCAS N/Ae.g., HepG2e.g., MTTData N/AData N/AData N/A
Analog CCAS N/Ae.g., HepG2e.g., MTTData N/AData N/AData N/A

Table 1: Hypothetical Comparative Cytotoxicity of Rhoduline Acid and its Analogs. Data is illustrative and not based on experimental results.

Necessary Experimental Protocols

To generate the data required for a meaningful comparative analysis, the following key toxicological experiments would need to be conducted. Detailed protocols for these standard assays are widely available in toxicological literature and through organizations such as the OECD (Organisation for Economic Co-operation and Development).

1. Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake, LDH Release)

  • Objective: To determine the concentration of a substance that is toxic to cells in vitro.

  • Methodology Outline:

    • Cell Culture: A relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) is cultured under standard conditions.

    • Compound Exposure: Cells are treated with a range of concentrations of Rhoduline Acid and each of its analogs for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment:

      • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, which is then quantified spectrophotometrically.

      • Neutral Red Uptake Assay: Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes.

      • LDH Release Assay: Measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

    • Data Analysis: The results are used to calculate the IC50 value for each compound.

2. Genotoxicity Assays (e.g., Ames Test, In Vitro Micronucleus Assay)

  • Objective: To assess the potential of a substance to cause damage to the genetic material of cells.

  • Methodology Outline:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

      • Exposure: The bacterial strains are exposed to various concentrations of the test compounds, with and without metabolic activation (S9 mix).

      • Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

    • In Vitro Micronucleus Assay:

      • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are used.

      • Exposure: Cells are treated with the test compounds.

      • Micronuclei Staining and Scoring: After treatment, cells are stained to visualize the nucleus and cytoplasm. The presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

Potential Signaling Pathways for Investigation

Based on the chemical structure of Rhoduline Acid (an aromatic amine derivative), potential mechanisms of toxicity could involve metabolic activation leading to the formation of reactive intermediates. A hypothetical signaling pathway for toxicity is presented below.

Toxicity_Pathway cluster_cell Hepatocyte Rhoduline_Acid Rhoduline Acid (Parent Compound) Metabolic_Activation Metabolic Activation (e.g., CYP450) Rhoduline_Acid->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxy arylamine) Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Genotoxicity Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolite->Oxidative_Stress Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothetical metabolic activation pathway of Rhoduline Acid leading to cellular toxicity.

Conclusion

The development of a comprehensive comparative toxicological guide for Rhoduline Acid and its analogs is contingent upon the generation of fundamental experimental data. Researchers, scientists, and drug development professionals are encouraged to undertake studies to fill this critical knowledge gap. The methodologies and frameworks presented here offer a roadmap for such an endeavor, which would be invaluable for the safe handling and application of these compounds. Without such data, any assessment of their potential health risks remains speculative.

Validation

Validating the Efficacy of Novel Compounds In Vitro: A Comparative Guide for Rhoduline Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the in vitro validation of novel compounds, using a hypothetical Rhoduline Acid-derived compound, RA-1, as a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of novel compounds, using a hypothetical Rhoduline Acid-derived compound, RA-1, as a case study. The guide objectively compares the product's performance with an established alternative and provides supporting experimental data and protocols to aid in the crucial early stages of drug discovery. The translation of a compound's potency from a controlled laboratory setting to a complex biological system is a cornerstone of preclinical drug development, and a strong correlation between in vitro activity and in vivo efficacy significantly increases the probability of a drug candidate's success in later clinical phases.[1]

Data Presentation: In Vitro Potency of RA-1 vs. a Standard EGFR Inhibitor

The following table summarizes the in vitro efficacy of the hypothetical Rhoduline Acid-derived compound, RA-1, against a well-established Epidermal Growth Factor Receptor (EGFR) inhibitor in non-small cell lung cancer (NSCLC) cell lines. This data serves as a benchmark for evaluating novel compounds targeting the EGFR pathway.[1]

CompoundTargetCell LineIC50 (µM)Cytotoxicity (CC50 in normal cells, µM)Selectivity Index (CC50/IC50)
RA-1 (Hypothetical) EGFRA5498.5>100>11.8
Gefitinib (Standard) EGFRA5499.2>100>10.9
RA-1 (Hypothetical) EGFRH19757.8>100>12.8
Gefitinib (Standard) EGFRH197585.3>100>1.2

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. CC50: Half-maximal cytotoxic concentration. A higher value indicates lower toxicity to normal cells. Selectivity Index: A higher value indicates greater selectivity for cancer cells over normal cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., A549, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (RA-1, Gefitinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Visual representations of the targeted signaling pathway and the experimental workflow are provided below to facilitate a clearer understanding of the compound's mechanism of action and the validation process.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RA1 RA-1 (Hypothetical) RA1->EGFR Inhibition

Caption: EGFR Signaling Pathway and the inhibitory action of RA-1.

In_Vitro_Validation_Workflow start Start: Novel Compound (RA-1) step1 Primary Screening: Cell Viability Assay (e.g., MTT) start->step1 decision1 Is IC50 in desired range? step1->decision1 step2 Secondary Screening: Dose-Response & Selectivity decision1->step2 Yes stop Stop/Optimize Compound decision1->stop No step3 Mechanism of Action Studies: Target Engagement & Pathway Analysis step2->step3 decision2 Confirmed On-Target Activity? step3->decision2 end Proceed to In Vivo Studies decision2->end Yes decision2->stop No

Caption: A typical workflow for the in vitro validation of novel compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Rhoduline Acid: A Guide for Laboratory Professionals

Researchers and laboratory personnel must handle and dispose of Rhoduline Acid with care to ensure safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Rhoduli...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle and dispose of Rhoduline Acid with care to ensure safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for Rhoduline Acid, emphasizing safety protocols and environmentally responsible practices.

Immediate Safety and Handling

Rhoduline Acid is harmful if swallowed and can cause serious eye irritation. Before handling, it is crucial to read the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE), which includes safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Key Data for Rhoduline Acid

For quick reference, the following table summarizes key information about Rhoduline Acid.

PropertyValueSource
CAS Number 87-03-6[1][2]
Molecular Formula C20H15NO8S2[1]
Appearance Powder
Hazards Harmful if swallowed, Causes serious eye irritation

Rhoduline Acid Disposal Workflow

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Collect Rhoduline Acid Waste in a Labeled, Compatible Container A->B C Is the container empty? B->C D Triple-rinse container with a suitable solvent C->D Yes H Store waste in a designated hazardous waste accumulation area C->H No E Collect first rinseate as hazardous waste D->E F Dispose of rinsed container as non-hazardous waste E->F G Arrange for pickup by an approved waste disposal service H->G

Caption: Decision workflow for the safe disposal of Rhoduline Acid waste.

Step-by-Step Disposal Procedures

The primary and mandated method for the disposal of Rhoduline Acid is through an approved waste disposal plant. Do not dispose of Rhoduline Acid down the drain.

Waste Collection and Storage
  • Container: Collect all Rhoduline Acid waste, including contaminated materials, in a designated, properly labeled, and compatible hazardous waste container. Ensure the container is kept closed when not in use.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "Rhoduline Acid Waste."

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Disposal of Empty Containers

Empty containers that held Rhoduline Acid must be properly decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., water, if appropriate for the experimental residue) at least three times.

  • Rinseate Collection: The first rinseate is considered hazardous waste and must be collected and added to your Rhoduline Acid waste container. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided they are neutralized and free of other hazardous materials.

  • Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of as non-hazardous solid waste. Deface or remove the original label before disposal.

Arranging for Final Disposal
  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary contact for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.

  • Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately as per your institution's and local regulations.

Neutralization of Dilute Acidic Solutions

For very dilute solutions where neutralization is permissible by your institution's policies for drain disposal (this does not apply to bulk Rhoduline Acid), follow these general steps. Always consult with your EHS department before proceeding.

  • Work in a Fume Hood: Perform neutralization in a chemical fume hood while wearing appropriate PPE.

  • Prepare a Basic Solution: Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

  • Slowly Add Base: Slowly and carefully add the basic solution to the acidic waste with constant stirring. This reaction can generate heat and gas.

  • Monitor pH: Use pH paper or a pH meter to monitor the solution's acidity. The target pH should be between 6.0 and 8.0.

  • Drain Disposal: Once neutralized, the solution may be poured down the drain, followed by a large volume of running water.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhoduline Acid
Reactant of Route 2
Reactant of Route 2
Rhoduline Acid
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